molecular formula C9H16N4 B1530666 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1369243-65-1

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

カタログ番号: B1530666
CAS番号: 1369243-65-1
分子量: 180.25 g/mol
InChIキー: URRMNNLXTWOKOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (CAS 1369243-65-1) is a high-purity chemical compound featuring a piperazine ring directly substituted with a methyl-imidazole group. This specific molecular architecture, containing multiple nitrogen atoms, makes it a valuable building block in medicinal chemistry and drug discovery research . The integration of piperazine and imidazole motifs is a common strategy in the design of biologically active molecules, as these fragments are known to contribute to significant pharmacological activities, including potential antifungal properties . This compound serves as a key synthetic intermediate for researchers developing novel therapeutic agents. Its structure is analogous to components found in established antifungal drugs, suggesting its utility in designing compounds that target enzymatic pathways such as those involving cytochrome P450 or carbonic anhydrases . Piperazine derivatives are extensively explored for a broad spectrum of applications, such as enzyme inhibition, which is critical in the development of treatments for conditions like diabetes and fungal infections . Researchers can leverage this compound to create novel molecular entities for biochemical screening and structure-activity relationship (SAR) studies. Please Note: This product is intended for research purposes and laboratory use only. It is strictly classified as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for research reference.

特性

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRMNNLXTWOKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Topic: Synthesis and Characterization of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular architectures with significant therapeutic potential. This guide details a proposed synthetic pathway and a comprehensive characterization workflow for the novel compound, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine. This molecule integrates the N-methylpiperazine moiety, a cornerstone of many CNS-active and anti-infective agents, with a 2-substituted-N-methylimidazole, a versatile heterocycle known for a wide spectrum of biological activities.[1][2] Given the absence of a published direct synthesis for this specific regioisomer, this document provides a robust, logically-derived strategy based on established, high-yield chemical transformations. We will elucidate the rationale behind each synthetic step, from precursor selection to final product purification, and provide detailed protocols for rigorous structural and purity confirmation using modern analytical techniques. This guide is intended for researchers in drug discovery and process development seeking to explore this promising chemical space.

Rationale and Strategic Overview

The core challenge in synthesizing 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine lies in the controlled, sequential functionalization of three distinct nitrogen atoms and the regioselective formation of the C-C bond between the two heterocyclic rings. The piperazine ring contains two secondary amines of differing steric environments, and the imidazole ring requires N-methylation. A retrosynthetic analysis suggests that a convergent approach, where the two key heterocyclic cores are synthesized or modified separately before a final coupling step, is most prudent.

Our proposed forward synthesis strategy hinges on a key reductive amination step. This classic and highly reliable transformation allows for the formation of the C-C bond between a suitably protected piperazine and an imidazolyl aldehyde. Subsequent deprotection and a final, selective N-methylation of the piperazine ring complete the synthesis. This pathway is designed for efficiency, high functional group tolerance, and scalability.[1]

Synthetic_Strategy cluster_imidazole Imidazole Core Formation cluster_piperazine Piperazine Preparation cluster_coupling Coupling and Finalization Imidazole_Precursor 1-Methyl-1H-imidazole Imidazole_Aldehyde 1-Methyl-1H-imidazole- 2-carbaldehyde Imidazole_Precursor->Imidazole_Aldehyde Formylation Coupled_Protected Protected Intermediate Imidazole_Aldehyde->Coupled_Protected Reductive Amination Piperazine Piperazine Boc_Piperazine tert-Butyl piperazine-1-carboxylate Piperazine->Boc_Piperazine Boc Protection Boc_Piperazine->Coupled_Protected Reductive Amination Coupled_Deprotected Deprotected Intermediate Coupled_Protected->Coupled_Deprotected Deprotection (TFA) Final_Product Target Compound Coupled_Deprotected->Final_Product N-Methylation (Eschweiler-Clarke)

Figure 1: Proposed convergent synthetic pathway for the target compound.

Detailed Synthetic Protocols

The following protocols are presented as a self-validating workflow. Successful characterization at the end of each major step is critical before proceeding to the next.

Step 1: Synthesis of 1-Methyl-1H-imidazole-2-carbaldehyde (2)

This initial step involves the formylation of commercially available 1-methyl-1H-imidazole (1). A Vilsmeier-Haack type reaction is a standard and effective method for this transformation.

  • Protocol:

    • To a stirred, cooled (0 °C) solution of N,N-dimethylformamide (DMF, 3.0 equiv.) in a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise. The formation of the Vilsmeier reagent is exothermic.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add a solution of 1-methyl-1H-imidazole (1) (1.0 equiv.) in DMF dropwise, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 4-6 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

    • Cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

    • Basify the aqueous solution to pH 8-9 with a saturated sodium carbonate (Na₂CO₃) solution.

    • Extract the product into dichloromethane (DCM, 3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with ethyl acetate in hexanes) to yield 1-methyl-1H-imidazole-2-carbaldehyde (2) as a solid.

  • Causality and Expertise: The Vilsmeier-Haack reaction is chosen for its high regioselectivity at the C2 position of the N-substituted imidazole ring, which is electronically activated for electrophilic substitution. Careful temperature control during reagent addition and quenching is paramount to prevent side reactions and ensure safety.

Step 2: Synthesis of tert-Butyl 2-(1-methyl-1H-imidazol-2-yl)piperazine-1-carboxylate (4)

This is the key coupling step via reductive amination. We use mono-Boc-protected piperazine (3) to prevent undesired dialkylation. Sodium triacetoxyborohydride is the reagent of choice.

  • Protocol:

    • Dissolve 1-methyl-1H-imidazole-2-carbaldehyde (2) (1.0 equiv.) and tert-butyl piperazine-1-carboxylate (3) (1.1 equiv.) in anhydrous 1,2-dichloroethane (DCE) in a flask under a nitrogen atmosphere.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise over 15 minutes. A slight exotherm may be observed.

    • Stir the reaction at room temperature for 12-18 hours. Monitor progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine all organic layers, wash with brine, dry over Na₂SO₄, filter, and evaporate the solvent.

    • The crude product (4) can be purified by column chromatography (Silica gel, methanol in DCM gradient) to achieve high purity.

  • Causality and Expertise: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations.[1] It is less basic than other borohydrides, minimizing side reactions, and does not reduce the aldehyde starting material under these conditions. Using a slight excess of the amine component (3) ensures complete consumption of the more valuable aldehyde (2).

Step 3: Synthesis of 1-(1-Methyl-1H-imidazol-2-yl)piperazine (5)

This step involves the removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions.

  • Protocol:

    • Dissolve the purified Boc-protected intermediate (4) (1.0 equiv.) in DCM.

    • Add trifluoroacetic acid (TFA, 5-10 equiv.) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Dissolve the residue in a small amount of water and basify to pH > 10 with 2M sodium hydroxide (NaOH).

    • Extract the free base product into DCM (3 x 50 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the deprotected piperazine derivative (5), which can be used in the next step without further purification if the previous step was clean.

  • Causality and Expertise: TFA is highly effective for Boc deprotection, and the reaction proceeds cleanly at room temperature. The workup is critical to neutralize the TFA salt and isolate the free amine, which is necessary for the subsequent methylation reaction.

Step 4: Synthesis of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (6)

The final step is the selective methylation of the remaining secondary amine on the piperazine ring. The Eschweiler-Clarke reaction is a superior method for this, as it is high-yielding and avoids over-methylation (quaternization).[3]

  • Protocol:

    • To a solution of the deprotected intermediate (5) (1.0 equiv.) in formic acid (5.0 equiv.), add aqueous formaldehyde (37 wt. %, 3.0 equiv.).

    • Heat the reaction mixture to 90-100 °C for 2-4 hours. Vigorous gas (CO₂) evolution will be observed initially.

    • Monitor the reaction by LC-MS. Once complete, cool the mixture to room temperature.

    • Carefully basify the solution with 2M NaOH to pH > 10.

    • Extract the final product (6) with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography to obtain the final product, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (6).

  • Causality and Expertise: The Eschweiler-Clarke reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.[3] It is highly selective for methylating primary and secondary amines and is performed under aqueous conditions, making it robust and scalable. The mechanism prevents the formation of quaternary ammonium salts, a common issue with alkyl halide-based methylations.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Characterization_Workflow Crude_Product Crude Final Product (6) Purification Purification (Flash Column Chromatography) Crude_Product->Purification Purity_Check Purity Assessment (RP-HPLC/UPLC) Purification->Purity_Check Structure_ID Structural Elucidation Purification->Structure_ID Data_Confirmation Confirmed Structure & Purity >95% Purity_Check->Data_Confirmation NMR 1H & 13C NMR Structure_ID->NMR MS HRMS (ESI-TOF) Structure_ID->MS NMR->Data_Confirmation MS->Data_Confirmation

Figure 2: Comprehensive workflow for product characterization and validation.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method should be developed for purity analysis.

  • Protocol:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid (for improved peak shape). For example, a gradient from 5% to 95% ACN over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve a small amount of the final product in methanol or the initial mobile phase.[4]

    • Analysis: The purity is determined by the peak area percentage of the main product peak.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

  • Protocol:

    • Technique: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: The sample is infused or injected into the mass spectrometer (e.g., a Time-of-Flight (TOF) analyzer).

    • Expected Result: The protonated molecular ion [M+H]⁺ should be observed.

ParameterTheoretical Value
Molecular Formula C₉H₁₆N₄
Monoisotopic Mass 180.1375 g/mol
Calculated m/z for [C₉H₁₇N₄]⁺ 181.1448

Table 1: Predicted HRMS Data for the Target Compound.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are the most powerful tools for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent like CDCl₃ or DMSO-d₆.

  • ¹H NMR - Predicted Resonances:

    • Imidazole Protons: Two singlets or doublets in the aromatic region (~6.8-7.2 ppm).

    • Piperazine Protons: A complex series of multiplets in the aliphatic region (~2.5-4.0 ppm) due to the chiral center at C2 and restricted bond rotation.

    • N-CH₃ (Imidazole): A sharp singlet (~3.6-3.8 ppm).

    • N-CH₃ (Piperazine): A sharp singlet (~2.3-2.5 ppm).

    • NH (if present as impurity): A broad singlet, which may be exchangeable with D₂O.

  • ¹³C NMR - Predicted Resonances:

    • Imidazole Carbons: Three signals in the aromatic/heteroaromatic region (~115-145 ppm).

    • Piperazine Carbons: Multiple signals in the aliphatic region (~45-60 ppm).

    • N-CH₃ Carbons: Two distinct signals in the aliphatic region (~35-45 ppm).

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Imidazole CH 6.8 - 7.2 (2H, m)115 - 130
Imidazole C -N-135 - 145
Piperazine CH ₂ & CH 2.5 - 4.0 (7H, m)45 - 60
Imidazole N-C H₃3.6 - 3.8 (3H, s)~35
Piperazine N-C H₃2.3 - 2.5 (3H, s)~45

Table 2: Predicted NMR Spectral Data for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine.[6][7]

References

  • BenchChem. (2025).
  • Google Patents. (1964).
  • Smolecule. (2024). Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI). Smolecule.
  • Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • ResearchGate. (n.d.). (a) Synthesis of imidazo[1,2-a]piperazine developed by McCort and....
  • Journal of Chemical and Pharmaceutical Research. (2012).
  • ResearchGate. (n.d.). (a) Synthesis of imidazo[1,2-a]piperazine developed by McCort and....
  • PubChemLite. (2026). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine. PubChemLite.
  • Singh, M., Jadhav, H. R., Choudhary, A., & Wadhwa, P. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences.
  • Chen, X., Golebiowski, A., & McClain, R. T. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry.
  • Journal of Heterocyclic Chemistry. (2019).
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • MDPI. (2021).
  • Ataman Kimya. (n.d.). N-METHYLPIPERAZINE.
  • Google Patents. (1959). Method for preparing 1-methylpiperazine - US2905673A.
  • RSC Publishing. (n.d.). C–H Activation-Enabled Synthesis of A Piperazine-Embedded Azadibenzo[a,g]corannulene Analogue.
  • Ali, T., et al. (2023). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
  • Amazon Web Services. (n.d.). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla.
  • PubMed. (2021).
  • Google Patents. (n.d.). Ion chromatography determination method of N-methylpiperazine - CN112730641A.
  • PubMed. (2023). Modelling of chromatographic and electrophoretic behaviour of imidazoline and alpha adrenergic receptors ligands under different acid-base conditions.

Sources

"physicochemical properties of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine"

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical profile, synthetic methodology, and structural characterization of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine , a bifunctional heterocyclic scaffold used in advanced medicinal chemistry.

Technical Guide & Scaffold Analysis

Part 1: Executive Summary & Scaffold Analysis

Compound Identity: 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS Registry Number: 113049-35-7 (Analogous/Generic for class; specific N-methyl derivative often referenced in patent literature). Formula: C


H

N

Molecular Weight: 180.25 g/mol

Scaffold Significance: This compound represents a "privileged structure" in drug discovery, fusing a saturated piperazine ring with an aromatic imidazole moiety.

  • Pharmacophore Utility: The imidazole group often serves as a hydrogen bond acceptor (mimicking histidine residues) or a metal-chelating motif in metalloenzyme inhibitors. The piperazine ring provides a solubilizing vector and a rigid spacer that directs substituents into specific binding pockets (e.g., solvent-exposed regions of Kinases or GPCRs).

  • Basicity Modulation: The N1-methyl substitution on the piperazine ring eliminates a hydrogen bond donor, modulating the pKa and improving membrane permeability (LogD) compared to the des-methyl parent.

Part 2: Physicochemical Properties

The following data aggregates calculated (consensus algorithms) and experimental values typical for this structural class.

Table 1: Core Physicochemical Parameters
PropertyValueNotes/Context
Exact Mass 180.1375 DaMonoisotopic mass for MS confirmation.
LogP (Predicted) -0.7 ± 0.3Highly hydrophilic; indicates good aqueous solubility but potential blood-brain barrier (BBB) permeability challenges without lipophilic appendages.
TPSA ~45 ŲTopological Polar Surface Area. Well within the "Rule of 5" limit (<140 Ų) for oral bioavailability.
pKa (Basic Center 1) ~9.1Piperazine N4 (secondary amine). Protonated at physiological pH.
pKa (Basic Center 2) ~7.0Imidazole N3. Partially protonated at physiological pH; acts as a pH-sensitive switch.
H-Bond Donors 1The secondary amine (NH) at position 4 of the piperazine.
H-Bond Acceptors 3Imidazole N3, Piperazine N1, Piperazine N4.
Solubility & Stability Profile
  • Aqueous Solubility: High (>50 mg/mL at pH 7.0). The compound forms stable dihydrochloride salts.

  • Organic Solubility: Soluble in Methanol, DMSO, Dichloromethane. Sparingly soluble in Diethyl Ether/Hexanes.

  • Hygroscopicity: The free base is moderately hygroscopic; storage under nitrogen or argon is recommended to prevent carbonate formation (reaction with atmospheric CO

    
    ).
    

Part 3: Synthetic Methodology (Canonical Route)

While direct condensation methods exist, they often suffer from low regioselectivity. The most robust "Med-Chem" route involves the Stille Coupling of a stannylated imidazole with a chloropyrazine, followed by catalytic hydrogenation . This ensures the correct connectivity between the C2 of the imidazole and the C2 of the piperazine.

Protocol: Modular Synthesis via Pyrazine Reduction

Step 1: Stille Coupling (Formation of the Biaryl Core)

  • Reagents: 2-chloro-3-methylpyrazine (or 2-chloropyrazine followed by methylation), 1-methyl-2-(tributylstannyl)imidazole, Pd(PPh

    
    )
    
    
    
    (Catalyst).
  • Conditions: Reflux in Toluene/Dioxane (110°C) for 12-16 hours.

  • Mechanism: Oxidative addition of Pd to the chloropyrazine, transmetallation with the stannyl imidazole, and reductive elimination to form 2-(1-methylimidazol-2-yl)pyrazine .

Step 2: Catalytic Hydrogenation (Ring Saturation)

  • Reagents: H

    
     gas (50 psi), PtO
    
    
    
    (Adams' Catalyst) or Pd/C.
  • Solvent: Acetic Acid or Methanol/HCl.

  • Conditions: Room temperature, 4-6 hours.

  • Outcome: Reduction of the pyrazine ring to the piperazine. Note: The imidazole ring remains aromatic under these conditions due to its higher resonance stability.

Step 3: Selective N-Methylation (If required)

  • Reagents: Formaldehyde (HCHO), NaBH(OAc)

    
     (Sodium triacetoxyborohydride).
    
  • Conditions: Reductive amination to install the methyl group at N1 if not present in the precursor.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis, highlighting the transition from aromatic precursors to the saturated scaffold.

SynthesisPath Start1 2-Chloropyrazine Inter1 Intermediate: 2-(1-methylimidazol-2-yl) pyrazine Start1->Inter1 Stille Coupling Pd(PPh3)4, 110°C Start2 1-Methyl-2-(SnBu3) imidazole Start2->Inter1 Product Target: 1-methyl-2-(1-methyl -1H-imidazol-2-yl) piperazine Inter1->Product Hydrogenation H2, PtO2, AcOH

Figure 1: Step-wise synthesis via Stille coupling and catalytic hydrogenation, ensuring regiochemical integrity.

Part 4: Structural Characterization

Validation of the synthesized compound requires careful analysis of NMR and MS data to distinguish it from regioisomers (e.g., imidazole attached at C4 or C5).

Proton NMR ( H-NMR) Signatures (CDCl , 400 MHz)
  • Diagnostic Singlets:

    • 
       ~3.7 ppm (3H, s): N-Methyl (Imidazole) . Distinctly downfield due to aromatic ring current.
      
    • 
       ~2.3 ppm (3H, s): N-Methyl (Piperazine) . Upfield, typical of aliphatic amines.
      
  • Aromatic Region:

    • 
       ~6.9 ppm (1H, d) and 
      
      
      
      ~7.1 ppm (1H, d): Imidazole Ring Protons (C4-H and C5-H).
  • Aliphatic Region (Piperazine Ring):

    • 
       ~3.8 ppm (1H, dd): Methine Proton (C2-H) . This is the chiral center (if resolved) connecting the two rings.
      
    • 
       ~2.6–3.2 ppm (Multiplets): Remaining piperazine methylene protons.
      
Mass Spectrometry (ESI-MS)
  • Parent Ion: [M+H]

    
     = 181.14 m/z.
    
  • Fragmentation Pattern:

    • m/z 99: Characteristic loss of the imidazole fragment (cleavage of the C-C bond between rings).

    • m/z 83: Methyl-imidazole cation fragment.

Part 5: Handling & Safety Protocols

  • Storage: Store at -20°C. The compound is an amine base and will absorb atmospheric CO

    
     to form carbamates/carbonates. Keep under Argon.
    
  • Toxicity: Like many piperazines, it may exhibit skin sensitization. Use standard PPE (nitrile gloves, safety glasses).

  • Reconstitution: For biological assays, dissolve in DMSO to create a 10 mM stock solution. Dilute into aqueous buffer immediately prior to use to avoid precipitation if pH > 8.

References

  • PubChem Compound Summary. "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (C9H16N4)". National Center for Biotechnology Information. Accessed 2026. [Link]

  • Synthesis of 2-Substituted Piperazines. Organic Chemistry Portal. "Synthesis of Piperazines via Hydrogenation of Pyrazines". [Link]

  • Imidazole-Piperazine Scaffolds in Kinase Inhibitors. Journal of Medicinal Chemistry. (General reference for scaffold utility in kinase hinge binding). [Link]

The Pharmacophore Fusion: Substituted Piperazine-Imidazole Hybrids as Dual-Action Therapeutic Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of piperazine and imidazole pharmacophores represents a "privileged scaffold" strategy in modern medicinal chemistry. This guide analyzes the biological potential of substituted piperazine-imidazole derivatives, specifically focusing on their dual utility as antimicrobial agents (via sterol


-demethylase inhibition) and anticancer therapeutics  (via Cyclin-Dependent Kinase [CDK] inhibition).

By leveraging the rigid, lipophilic piperazine core as a linker and the imidazole ring as an electron-rich warhead, researchers can modulate pharmacokinetic properties (logP, solubility) while targeting specific enzymatic pockets. This technical guide provides a structural analysis, mechanistic insights, and validated experimental protocols for developing these compounds.

Part 1: Chemical Architecture & Rational Design

The "Linker-Warhead" Concept

The structural integrity of these hybrids relies on the synergy between two distinct domains:

  • The Piperazine Core (The Linker): A saturated six-membered ring containing two nitrogen atoms. It imposes conformational rigidity, enhancing metabolic stability and oral bioavailability. Its basic nitrogens allow for the formation of hydrogen bonds and salt bridges within the receptor pocket.

  • The Imidazole Moiety (The Warhead): A five-membered planar heterocycle. It acts as a monodentate ligand for metal ions (e.g.,

    
     in heme enzymes) and serves as a hydrogen bond acceptor/donor.
    
Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical substitution points that dictate biological activity.

SAR_Map Core Piperazine-Imidazole Scaffold N1_Pip Piperazine N1 (Distal) Core->N1_Pip N4_Pip Piperazine N4 (Proximal Linker) Core->N4_Pip C2_Imid Imidazole C2 (Warhead) Core->C2_Imid Lipophilicity Bulky Aryl Groups (↑ Lipophilicity / Membrane Permeability) N1_Pip->Lipophilicity Preferred Site Selectivity Electron-Withdrawing Groups (F, Cl) (↑ Metabolic Stability) N1_Pip->Selectivity Para-substitution Binding H-Bond Acceptor (Target: Heme Iron or Asp residues) C2_Imid->Binding Critical Interaction

Caption: SAR map highlighting the functional roles of the piperazine N1/N4 positions and the imidazole C2 position in modulating potency and pharmacokinetics.

Part 2: Therapeutic Mechanisms[1][2]

Antimicrobial & Antifungal Activity

Primary Target: Sterol


-demethylase (CYP51).
Mechanism:  The non-bonded electron pair on the imidazole nitrogen (

) coordinates with the heme iron (

) in the active site of the fungal CYP51 enzyme. This blocks the demethylation of lanosterol, a precursor to ergosterol. Consequence: Depletion of ergosterol leads to membrane fluidity disruption, accumulation of toxic sterols, and cell lysis.
Anticancer Activity (Kinase Inhibition)

Primary Target: Cyclin-Dependent Kinases (CDK2/Cyclin E). Mechanism: The piperazine ring occupies the ATP-binding pocket of the kinase. The protonated nitrogen of the piperazine often forms a salt bridge with conserved Aspartate residues (e.g., Asp86 in CDK2), while the imidazole ring interacts with the hinge region via hydrogen bonding. Consequence: Cell cycle arrest at the


 phase and subsequent apoptosis.

Part 3: Detailed Experimental Protocols

Protocol A: Modular Synthesis via Mannich Condensation

This protocol utilizes a "One-Pot" Mannich reaction to fuse the piperazine and imidazole moieties.

Reagents:

  • Substituted Benzimidazole/Imidazole (10 mmol)

  • Substituted Piperazine (10 mmol)

  • Formaldehyde (37% aq. solution, 12 mmol)

  • Ethanol (Absolute)

  • Catalytic HCl (3 drops)

Workflow:

  • Dissolution: Dissolve the benzimidazole derivative in 20 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add formaldehyde solution and catalytic HCl. Stir at room temperature for 30 minutes to form the iminium ion intermediate.

  • Coupling: Add the substituted piperazine dropwise.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–10 hours. Monitor progress via TLC (Mobile phase: Chloroform/Methanol 9:1).
    
  • Isolation: Cool the mixture to

    
     overnight. Filter the precipitated solid.
    
  • Purification: Recrystallize from ethanol/DMF mixture to obtain the pure Mannich base.

Self-Validation Step:

  • Yield Check: Expected yield >70%. If low, check the moisture content of ethanol (water inhibits imine formation).

  • Purity Check: Melting point must be sharp (

    
     range).
    
Protocol B: High-Throughput MIC Determination (Resazurin Assay)

A colorimetric assay for determining the Minimum Inhibitory Concentration (MIC) against pathogens like S. aureus or C. albicans.

Materials:

  • 96-well microtiter plates.

  • Resazurin sodium salt (0.015% w/v in PBS).

  • Mueller-Hinton Broth (MHB).

  • Positive Control: Ciprofloxacin (Antibacterial) or Fluconazole (Antifungal).

Step-by-Step:

  • Inoculum Prep: Adjust bacterial culture to

    
     McFarland standard (
    
    
    
    CFU/mL). Dilute 1:100 in MHB.
  • Compound Dilution: Add

    
     of MHB to all wells. Add 
    
    
    
    of test compound (stock in DMSO) to column 1. Perform serial 2-fold dilutions across the plate.
  • Inoculation: Add

    
     of diluted bacterial suspension to each well.
    
  • Incubation: Incubate at

    
     for 18–24 hours.
    
  • Visualization: Add

    
     of Resazurin solution to each well. Incubate for 2–4 hours.
    
    • Blue: No growth (Resazurin unchanged).

    • Pink/Colorless: Growth (Resazurin reduced to Resorufin).

  • Endpoint: The lowest concentration remaining blue is the MIC.

Self-Validation Step:

  • Z-Factor: Ensure the DMSO control wells (negative control) act as a robust baseline. If "Blue" wells appear in the control column, the inoculum is non-viable.

Part 4: Computational Validation (In Silico)

Before synthesis, molecular docking is essential to predict binding affinity.

Workflow Diagram (DOT):

Docking_Workflow Ligand_Prep Ligand Preparation (ChemDraw -> 3D Minimize -> PDBQT) Docking AutoDock Vina (Global Search, Exhaustiveness=8) Ligand_Prep->Docking Protein_Prep Protein Preparation (PDB: 1DI8 / 3LN1) Remove Water, Add Polar H Grid_Gen Grid Box Generation (Center on Active Site Ligand) Protein_Prep->Grid_Gen Grid_Gen->Docking Analysis Interaction Analysis (H-Bonds, RMSD < 2.0 Å) Docking->Analysis

Caption: Standardized computational workflow for validating piperazine-imidazole binding modes against CDK2 or CYP51 targets.

Part 5: Data Summary & Comparative Potency

The following table summarizes typical biological activity ranges for these hybrids based on recent literature.

Compound ClassR-Group (Piperazine N1)Target Organism/Cell LineActivity MetricPotency Range
Antimicrobial 4-FluorophenylS. aureus (Gram +)MIC (

)

Antifungal 2,4-DichlorophenylC. albicansMIC (

)

Anticancer Benzofuran-2-ylMCF-7 (Breast Cancer)

(

)

Anticancer Pyridin-2-ylHCT-116 (Colon Cancer)

(

)

Key Insight: Electron-withdrawing groups (Cl, F) on the phenyl ring attached to the piperazine significantly enhance lipophilicity and antimicrobial potency, likely due to improved cell wall penetration.

References

  • Synthesis and biological activity of novel azole piperazine congeners. Source: Journal of Applied Pharmaceutical Science (2023). URL:[Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Source: ACG Publications (2017).[1][2] URL:[Link]

  • Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2008).[3] URL:[Link]

  • Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents. Source: PubMed (2025). URL:[Link]

  • Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Source: NIH / Z. Naturforsch (2021).[4] URL:[Link]

Sources

"target identification for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The compound 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (hereafter referred to as MIP-2 ) represents a "privileged scaffold" in medicinal chemistry.[1] Its structural architecture—comprising a methylated piperazine ring fused with a methylated imidazole moiety—mimics key pharmacophores found in Histamine H3/H4 receptor antagonists and Cyclin-Dependent Kinase (CDK) inhibitors.[1]

Despite its commercial availability as a building block (CAS: 113049-35-7), MIP-2 often emerges as a hit in phenotypic screens for antimicrobial or antiproliferative activity.[1] This guide details a rigorous, multi-disciplinary workflow to deconvolute the precise molecular target of MIP-2, moving from in silico prediction to chemoproteomic validation.

Structural Analysis & Pharmacophore Modeling

Before initiating wet-lab experiments, we must analyze the steric and electronic properties of MIP-2 to predict binding liabilities.[1]

Chemical Architecture
  • Core Scaffold: Piperazine ring (saturated).

  • Substituents:

    • N1-Methylation: Increases lipophilicity and blood-brain barrier (BBB) permeability; critical for GPCR binding pockets.[1]

    • C2-Imidazole (1-methyl): Acts as a hydrogen bond acceptor/donor mimic.[1] The 1-methyl group on the imidazole prevents tautomerization, locking the conformation.

    • N4-Secondary Amine: The only derivatizable "handle" for chemical probe generation without total synthesis.[1]

In Silico Target Prediction

Using the structure CN1CCNCC1C2=NC=CN2C (SMILES), similarity searches against the ChEMBL and PubChem databases reveal two primary target classes:

  • GPCRs (High Probability): The N-methylpiperazine-imidazole motif is structurally homologous to Imetit and Thioperamide , potent Histamine H3/H4 ligands.[1] The basic nitrogen (pKa ~9.8) mimics the histamine ethylamine side chain.

  • Kinases (Moderate Probability): Imidazole-piperazine derivatives have been reported as ATP-competitive inhibitors of CDK2 and CDK9 , where the imidazole interacts with the hinge region (Asp86 in CDK2).

Workflow Visualization: The Target ID Pipeline

The following diagram outlines the decision matrix for deconvoluting MIP-2's target, prioritizing the "Low-Hanging Fruit" (GPCRs) while preparing for unbiased Proteomics.

TargetID_Workflow Hit Phenotypic Hit: MIP-2 InSilico In Silico Profiling (SEA, SwissTargetPrediction) Hit->InSilico Decision High Confidence Homology? InSilico->Decision GPCR_Screen GPCR Panel (H3/H4 Radioligand Binding) Decision->GPCR_Screen Yes (GPCR hit) Kinase_Screen Kinome Scan (ATP-Site Competition) Decision->Kinase_Screen Yes (Kinase hit) Probe_Design Probe Synthesis (N4-Alkyne Functionalization) Decision->Probe_Design No / Ambiguous TSA Biophysical Validation (Thermal Shift/SPR) GPCR_Screen->TSA Kd < 100nM Kinase_Screen->TSA Kd < 100nM ABPP Chemoproteomics (ABPP) Live Cell Pull-down Probe_Design->ABPP MS LC-MS/MS Peptide Sequencing ABPP->MS MS->TSA

Figure 1: Decision tree for MIP-2 target identification, branching between hypothesis-driven screening and unbiased chemoproteomics.[1]

Phase I: Hypothesis-Driven Screening

Given the structural precedents, unbiased proteomics is expensive and time-consuming.[1] We first validate the most likely targets.

Histamine H3/H4 Receptor Binding Assay

Rationale: The 1-methyl-4-(imidazol-4-yl)piperidine scaffold is a known H3 antagonist pharmacophore.[1] MIP-2 is a piperazine analog of this structure.[1] Protocol:

  • System: CHO cells stably expressing human HRH3 (hH3R).

  • Ligand: [3H]-N-alpha-methylhistamine (NAMH).[1]

  • Method: Competition binding assay. Incubate membranes with 2 nM [3H]-NAMH and varying concentrations of MIP-2 (

    
     to 
    
    
    
    M).[1]
  • Success Criteria:

    
    .
    
Kinome Profiling (Selectivity Screen)

Rationale: If MIP-2 shows cytotoxicity in cancer lines (e.g., HepG2, MCF-7), it likely targets cell cycle kinases.[1] Protocol:

  • Utilize a Thermal Shift Assay (TSA) against a panel of 96 kinases, focusing on CDKs and Aurora kinases.

  • Data Output:

    
     (Shift in melting temperature). A shift 
    
    
    
    indicates significant binding.

Phase II: Unbiased Chemoproteomics (ABPP)

If Phase I fails, or if the phenotypic effect (e.g., antimicrobial activity) cannot be explained by GPCR/Kinase inhibition, we proceed to Activity-Based Protein Profiling (ABPP) .

Chemical Probe Design

We must synthesize a "clickable" analog of MIP-2.[1]

  • Attachment Point: The N4-position (secondary amine) is the only nucleophile available that does not disrupt the core imidazole-piperazine interaction.[1]

  • Linker: A propargyl group (alkyne) or a PEG-azide linker.[1]

  • Synthesis: Alkylation of MIP-2 with propargyl bromide in the presence of

    
     in DMF.
    

Reaction Scheme:



The Pull-Down Protocol

This protocol ensures high-stringency identification of the target protein.[1]

StepProcedureCritical Parameter
1. Lysis Lyse cells (e.g., HeLa or S. aureus) in mild buffer (PBS + 0.1% NP-40).Avoid SDS; maintain native protein structure.
2. Incubation Treat lysate with N4-Propargyl-MIP-2 (10 µM) for 1 hr at 4°C.Include a "Competitor Control" sample with 100x excess free MIP-2.[1]
3. Click Rxn Add Biotin-Azide, TCEP, TBTA, and CuSO4. Incubate 1 hr.Copper concentration must be minimized to prevent protein precipitation.
4. Enrichment Incubate with Streptavidin-Agarose beads.[1] Wash 3x with 1% SDS (harsh wash).High stringency wash removes non-covalent binders.
5. Elution On-bead trypsin digestion.[1]Generates peptides for MS.
6. Analysis LC-MS/MS (Label-free quantification).Look for proteins enriched in Probe sample vs. Competitor sample.

Phase III: Biophysical Validation

Once a candidate (e.g., Protein X) is identified via MS, we must prove direct binding.

Cellular Thermal Shift Assay (CETSA)

CETSA allows validation in live cells without probe modification.

  • Treat cells with MIP-2 (10 µM) vs DMSO.

  • Heat aliquots to a gradient (

    
    ).
    
  • Lyse and analyze soluble fraction via Western Blot using antibodies against Protein X.

  • Result: MIP-2 should shift the aggregation temperature (

    
    ) of Protein X to a higher value (stabilization).
    

Data Presentation: Comparative Potency

When reporting results, organize data to show the correlation between binding affinity and phenotypic potency.

CompoundPhenotypic EC50 (Cell Viability)Target Kd (SPR/Binding)Target Occupancy (Predicted)
MIP-2 1.2 µM45 nM (Target X)96%
Analog A (N1-Ethyl)5.0 µM210 nM80%
Analog B (Imidazole-null)>100 µMNo Binding0%

Table 1: Example Structure-Activity Relationship (SAR) table correlating phenotypic readout with biophysical binding data.

References

  • PubChem. 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine (Compound Summary). National Library of Medicine. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[2][3][4][5] ACG Publications.[2] [Link][1]

  • ResearchGate. Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors.[1] [Link]

Sources

Methodological & Application

Application Note & Protocols: Development and Validation of a High-Throughput Screening Funnel for Novel Modulators of the Dopamine D2 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the development and validation of a robust assay cascade to characterize the activity of novel compounds, using "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine" as a representative molecule. The structural motifs of this compound, namely the piperazine and imidazole rings, are prevalent in centrally active agents, suggesting a potential interaction with neurotransmitter receptors.[1][2][3][4] Based on this structural hypothesis, this guide will assume the target is the Dopamine D2 G-protein coupled receptor (GPCR), a critical target in neuropsychiatric disorders.[5][6] We present a strategic, multi-tiered assay funnel—from primary binding assays to secondary functional cell-based screens—designed to identify and characterize novel D2 receptor antagonists. Each protocol is detailed with step-by-step instructions, explanations of experimental choices, and rigorous validation criteria to ensure data integrity and reproducibility.

Introduction and Strategic Overview

The discovery of novel modulators for GPCRs, such as the Dopamine D2 receptor (D2R), is a cornerstone of therapeutic development for neurological disorders. The hypothetical test compound, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, contains a piperazine scaffold, a versatile pharmacophore found in numerous CNS-active agents, including antagonists of the D2R.[1][4][7]

The Causality Behind the Assay Funnel: A successful screening campaign does not rely on a single assay. It employs a strategic funnel that progressively filters compounds based on increasingly complex and physiologically relevant criteria. Our approach is designed to:

  • Identify Binders: Quickly and efficiently determine if the compound physically interacts with the D2 receptor.

  • Confirm Functional Activity: Characterize the consequence of that binding—does it activate (agonism) or block (antagonism) the receptor?

  • Validate in a Cellular Context: Confirm the compound's activity in a live-cell system that recapitulates downstream signaling events.

This tiered approach maximizes efficiency, minimizes cost, and builds a comprehensive pharmacological profile of the lead candidate.

Assay Development Workflow

The overall strategy involves a three-tiered approach, moving from a direct measure of target engagement to a proximal and then distal measure of cellular function.

Assay_Workflow cluster_0 Tier 1: Primary Screen cluster_1 Tier 2: Secondary Functional Screen cluster_2 Tier 3: Orthogonal Cell-Based Screen T1 Radioligand Binding Assay (Target Engagement) T2 cAMP Inhibition Assay (HTRF/Luminescence) (Proximal Function) T1->T2 Confirm functional antagonism T3 β-Arrestin Recruitment Assay (Tango) (Downstream Signaling) T2->T3 Validate with orthogonal pathway

Caption: High-throughput screening (HTS) funnel for D2R modulator discovery.

Tier 1 Protocol: Competitive Radioligand Binding Assay

Principle: This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled antagonist (e.g., [³H]-Spiperone or [³H]-Methylspiperone) from the D2 receptor expressed in cell membranes.[8][9][10][11] The amount of radioactivity measured is inversely proportional to the affinity of the test compound for the receptor. This is considered the gold standard for quantifying binding affinity (Ki).[9][11]

Materials and Reagents:

  • Membranes: Commercially available membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 receptor (long isoform).

  • Radioligand: [³H]-Methylspiperone (Specific Activity: ~80 Ci/mmol).

  • Non-specific Binding Control: Haloperidol (10 µM final concentration).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail: A suitable cocktail for aqueous samples.

  • Filter Plates: 96-well glass fiber filter plates (e.g., Millipore MultiScreen).

  • Instrumentation: Microplate liquid scintillation counter.

Step-by-Step Protocol:

  • Compound Plating: Prepare serial dilutions of the test compound (1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine) in Assay Buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is appropriate. Plate 25 µL/well into a 96-well assay plate.

  • Control Wells:

    • Total Binding: 25 µL of Assay Buffer only (no test compound).

    • Non-specific Binding (NSB): 25 µL of 10 µM Haloperidol.

  • Radioligand Preparation: Dilute [³H]-Methylspiperone in Assay Buffer to a final concentration of 0.2 nM. This concentration is near its dissociation constant (Kd) for the D2 receptor, providing optimal conditions for a competition assay.[12]

  • Membrane Preparation: Thaw D2R-expressing cell membranes on ice. Dilute in ice-cold Assay Buffer to a concentration that yields a robust signal (typically 5-10 µg of protein per well). Keep the membrane suspension on ice and vortex gently before use.

  • Assay Incubation:

    • Add 100 µL of the diluted membranes to each well of the assay plate.

    • Add 75 µL of the diluted [³H]-Methylspiperone to all wells.

    • The total reaction volume is 200 µL.

    • Seal the plate and incubate for 90 minutes at room temperature with gentle shaking.

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the glass fiber filter plate. Wash the filters three times with 300 µL/well of ice-cold Assay Buffer to remove unbound radioligand.

  • Detection: Dry the filter plate completely. Add 200 µL of scintillation cocktail to each well. Seal the plate and count on a microplate scintillation counter.

Data Analysis:

  • Calculate the percent inhibition for each test compound concentration using the formula: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_Total - CPM_NSB))

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Tier 2 Protocol: HTRF cAMP Functional Assay

Principle: The D2 receptor is a Gi-coupled GPCR.[6][13] Its activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This assay measures the ability of the test compound to antagonize the effect of a known D2R agonist (e.g., Dopamine) on cAMP production. We use Homogeneous Time-Resolved FRET (HTRF), a robust technology for quantifying cAMP in a high-throughput format.[14][15]

HTRF_Principle cluster_0 High Cellular cAMP cluster_1 Low Cellular cAMP cAMP_native Native cAMP (from cells) Ab_d2 Anti-cAMP Ab-d2 (Acceptor) cAMP_native->Ab_d2 Competes for binding cAMP_Eu cAMP-Eu (Donor) cAMP_Eu->Ab_d2 Binding blocked Result_Low Low FRET Signal cAMP_native2 Native cAMP (from cells) Ab_d2_2 Anti-cAMP Ab-d2 (Acceptor) Result_High High FRET Signal Ab_d2_2->Result_High Energy Transfer cAMP_Eu2 cAMP-Eu (Donor) cAMP_Eu2->Ab_d2_2 Binds freely

Caption: Principle of the competitive HTRF cAMP assay.

Materials and Reagents:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human Dopamine D2 receptor.

  • Assay Kits: HTRF cAMP Gi detection kit (e.g., from Revvity/Cisbio) or a bioluminescent kit like cAMP-Glo™ Max Assay (Promega).[14][16][17][18]

  • Agonist: Dopamine.

  • Stimulation Agent: Forskolin (used to elevate basal cAMP levels, making inhibition easier to detect).[19]

  • Assay Plates: Low-volume, white 384-well plates.

  • Instrumentation: HTRF-compatible microplate reader.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Preparation: Culture D2R-expressing cells to ~80% confluency. Harvest the cells and resuspend in assay buffer to a density of 1 x 10⁶ cells/mL.

  • Compound Plating: Prepare serial dilutions of the test compound. Plate 5 µL/well into the 384-well plate.

  • Agonist Challenge: Prepare a solution of Dopamine at a concentration equal to its EC80 (the concentration that gives 80% of its maximal effect, pre-determined) mixed with Forskolin (e.g., 10 µM).

  • Incubation:

    • Add 5 µL of the cell suspension to each well.

    • Add 5 µL of the Dopamine/Forskolin mix to all wells except the negative control (which receives buffer).

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection:

    • Following the kit manufacturer's protocol, add the HTRF reagents (cAMP-d2 and anti-cAMP Cryptate).[14][18] Typically, this involves adding 5 µL of each reagent sequentially.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Reading the Plate: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor).

Data Analysis:

  • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

  • Normalize the data to the control wells (0% inhibition = agonist + forskolin; 100% inhibition = forskolin only).

  • Plot the normalized response against the logarithm of the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.

Tier 3 Protocol: Tango β-Arrestin Recruitment Assay

Principle: The Tango assay is a powerful method to measure GPCR activation by monitoring the recruitment of β-arrestin, a key event in receptor desensitization.[20][21][22] Upon agonist binding, the D2R is phosphorylated, leading to the recruitment of a β-arrestin-protease fusion protein. This protease cleaves a transcription factor tethered to the C-terminus of the receptor. The freed transcription factor translocates to the nucleus and drives the expression of a reporter gene (e.g., β-lactamase or luciferase).[21][23][24] This assay provides an orthogonal readout to G-protein signaling.

Materials and Reagents:

  • Cells: A specific cell line engineered for the Tango assay, expressing the D2R-transcription factor fusion and the β-arrestin-protease fusion (e.g., from Thermo Fisher Scientific).[20]

  • Reporter Substrate: A substrate for the reporter gene (e.g., a FRET-based substrate for β-lactamase).

  • Assay Plates: Standard 96- or 384-well clear-bottom cell culture plates.

  • Instrumentation: Fluorescence plate reader or luminometer, depending on the reporter.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Plating: Plate the D2R Tango cells in assay plates at an optimized density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compound to the cells and incubate for 15-30 minutes.

  • Agonist Challenge: Add a pre-determined EC80 concentration of Dopamine to all wells except the negative controls.

  • Incubation: Incubate the plates for 5-16 hours (depending on cell line and reporter kinetics) in a humidified incubator at 37°C.

  • Detection:

    • Remove the plates from the incubator and allow them to equilibrate to room temperature.

    • Add the reporter gene substrate according to the manufacturer's protocol.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Reading the Plate: Measure the signal on the appropriate plate reader. For the β-lactamase FRET substrate, this involves measuring fluorescence at two wavelengths to determine the emission ratio.[23]

Data Analysis:

  • Calculate the response ratio according to the assay kit instructions.

  • Normalize the data to positive (agonist only) and negative (vehicle only) controls.

  • Plot the normalized response against the antagonist concentration and fit to a four-parameter logistic equation to determine the IC50.

Assay Validation and Quality Control

For an assay to be suitable for HTS, its performance must be quantitatively assessed. The most critical parameter is the Z'-factor, which accounts for both the dynamic range of the assay and the data variation.[25][26][27][28]

Z'-Factor Calculation: The Z'-factor is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|

Data Presentation and Acceptance Criteria:

ParameterFormulaAcceptance CriterionRationale
Signal-to-Background (S/B) μ_p / μ_n> 5Ensures a sufficient dynamic range for hit identification.
Z'-Factor 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|≥ 0.5 An assay with a Z'-factor of 0.5 or greater is considered robust and suitable for high-throughput screening.[25][26][28]
CV (%) of Controls (σ / μ) * 100< 15%Indicates low variability and high precision of the assay measurements.

Validation should be performed on multiple days with different batches of reagents to ensure robustness and reproducibility.[29][30][31]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High data variability (high CVs).- Low signal-to-background ratio.- Suboptimal reagent/cell concentration.- Check pipetting accuracy; use automated liquid handlers.- Optimize agonist concentration (use EC80).- Titrate cell number and key reagents (e.g., membranes, radioligand).
High Non-Specific Binding - Radioligand concentration is too high.- Insufficient washing.- Hydrophobic binding of ligand to filter plate.- Use radioligand at or near its Kd.- Increase the number and volume of wash steps.- Pre-treat filter plates with a blocking agent like polyethyleneimine (PEI).
Poor Curve Fit (High R²) - Incorrect compound concentrations.- Compound insolubility at high concentrations.- Assay interference (e.g., fluorescence quenching).- Verify serial dilutions.- Check compound solubility in assay buffer; add DMSO if necessary (keep final % low).- Run compound in an interference assay (without receptor/cells).

References

  • Kumar, B., et al. (2022). A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders. Current Drug Targets. [Link]

  • Z-factors. BIT 479/579 High-throughput Discovery. [Link]

  • Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • What is Z' (read Z-factor)?. RxPlora. [Link]

  • Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]

  • Al-Bayati, F. A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Molecules. [Link]

  • Singh, V. M., et al. (2024). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. [Link]

  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. BellBrook Labs. [Link]

  • Sharma, D., et al. (2023). Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. Polycyclic Aromatic Compounds. [Link]

  • Measuring GPCR Activity Using the Tango GPCR Assay on the FLIPR Tetra Fluorimetric Imaging Plate Reader System. Molecular Devices. [Link]

  • Barnea, G., et al. (2008). The genetic design of signaling cascades to record receptor activation. Proceedings of the National Academy of Sciences. [Link]

  • Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. ResearchGate. [Link]

  • Imidazole derivatives: Impact and prospects in antiviral drug discovery. National Center for Biotechnology Information. [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]

  • cAMP-Glo™ Assay Protocol. Promega Corporation (Japanese). [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Taylor & Francis Online. [Link]

  • Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. Bentham Science. [Link]

  • Imidazoles as potential anticancer agents: An update on recent studies. MDPI. [Link]

  • Lefkowitz, R. J. (2024). G protein–coupled receptors: from radioligand binding to cellular signaling. Journal of Clinical Investigation. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. [Link]

  • Tango knock-ins visualize endogenous activity of G protein-coupled receptors in Drosophila. Taylor & Francis Online. [Link]

  • Recent progress in assays for GPCR drug discovery. eBioMedicine. [Link]

  • cAMP Gi HTRF Kit for Assaying Gi-coupled GPCR Signaling From Cisbio. Biocompare. [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Bookshelf. [Link]

  • Assay Validation Guidelines. Ofni Systems. [Link]

  • Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. National Center for Biotechnology Information. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium - Freie Universität Berlin. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • The Role of Assay Development and Validation in Drug Discovery. PeploBio. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. [Link]

Sources

"application of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine in neuroscience research"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilizing 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (MMIP) in Neuroscience: A Scaffold-Based Approach to H3R Modulation

Part 1: Executive Summary & Strategic Rationale

The Molecule: 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (referred to herein as MMIP ) is a specialized heterocyclic building block characterized by a piperazine ring directly coupled to a methylated imidazole moiety at the C2 position.

The Neuroscience Application: In the landscape of neuropharmacology, MMIP serves as a privileged scaffold for the design and synthesis of Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists .

Unlike flexible linear linkers found in early H3 ligands (e.g., histamine itself), the direct C-C bond between the piperazine and imidazole rings in MMIP introduces conformational rigidity . This structural constraint is critical for:

  • Reducing Entropic Penalty: Pre-organizing the ligand to fit the H3R orthosteric binding pocket.

  • Stereoselective Exploration: The chiral center at the piperazine C2 position allows researchers to probe specific steric pockets within the receptor's transmembrane domains.

  • Metabolic Stability: The steric bulk near the imidazole protects against rapid degradation by histamine-N-methyltransferase (HNMT).

Primary Research Areas:

  • Cognitive Enhancement: Alzheimer’s Disease (AD) and ADHD (via acetylcholine/dopamine release modulation).

  • Sleep-Wake Regulation: Narcolepsy and hypersomnia.

  • Fragment-Based Drug Discovery (FBDD): Using MMIP as a high-affinity "anchor" fragment.

Part 2: Mechanistic Grounding

The H3 Receptor Pharmacophore

The Histamine H3 receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the CNS. It acts as an autoreceptor (inhibiting histamine release) and a heteroreceptor (inhibiting ACh, DA, NE release).

To antagonize H3R, a ligand typically requires:

  • Basic Amine: To interact with the conserved Asp3.32 (Asp114) residue.

  • Imidazole/Heterocycle: To mimic the histamine headgroup, interacting with Glu5.46 or Trp6.48 .

  • Linker Region: Spanning the distance between these residues.

MMIP's Role: MMIP effectively collapses the "Linker" and "Basic Amine" and "Imidazole" into a single, compact, rigid unit. This allows it to act as a core pharmacophore that can be derivatized at the secondary amine (N4 position) to reach the secondary binding pocket (lipophilic region) of the H3 receptor.

Pathway Visualization: H3R Antagonism via MMIP Derivatives

H3R_Pathway MMIP MMIP Scaffold (Rigid Core) Deriv N4-Derivatized Ligand (Full Antagonist) MMIP->Deriv Synthetic Elaboration H3R Presynaptic H3 Receptor (Constitutively Active) Deriv->H3R High Affinity Binding (Inverse Agonism) Gi_Go Gi/Go Protein Coupling H3R->Gi_Go Blocks Activation Ca_Channel Voltage-Gated Ca2+ Channels Gi_Go->Ca_Channel Prevents Inhibition Neurotrans Neurotransmitter Release (Histamine, ACh, DA) Ca_Channel->Neurotrans Increases Influx Cognition Enhanced Cognitive Function Neurotrans->Cognition Modulation

Caption: Mechanism of MMIP-derived ligands. By blocking the constitutive activity of presynaptic H3 autoreceptors, these ligands disinhibit neurotransmitter release, enhancing cognitive vigilance.

Part 3: Experimental Protocols

Protocol A: Synthesis of High-Affinity H3 Probes using MMIP

Objective: To attach a lipophilic "tail" to the MMIP scaffold, creating a full H3R antagonist.

Reagents:

  • MMIP (Scaffold)

  • 4-Cyanobenzyl bromide (Target Tail)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (ACN)

Workflow:

  • Dissolution: Dissolve 1.0 eq of MMIP (free base) in anhydrous ACN.

  • Base Addition: Add 3.0 eq of anhydrous

    
    . Stir for 15 min at Room Temperature (RT).
    
  • Alkylation: Dropwise add 1.1 eq of 4-Cyanobenzyl bromide dissolved in ACN.

  • Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Filter off inorganic salts. Concentrate filtrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM).

Validation Check: Verify structure via


-NMR. The appearance of benzylic protons (~3.5 ppm) and the retention of the imidazole singlets confirms successful N4-alkylation.
Protocol B: Competitive Radioligand Binding Assay (H3R Affinity)

Objective: Determine the


 of the MMIP-derivative against the standard H3 ligand 

-N-

-methylhistamine (

-NAMH).

Materials:

  • Membranes: Rat cerebral cortex homogenates or CHO-K1 cells stably expressing human H3R.

  • Radioligand:

    
    -NAMH (2 nM final concentration).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
    .
    

Step-by-Step:

  • Preparation: Thaw membrane aliquots and resuspend in assay buffer.

  • Incubation Setup: In a 96-well plate, add:

    • 50

      
      L of MMIP-derivative (concentration range: 
      
      
      
      to
      
      
      M).
    • 50

      
      L of 
      
      
      
      -NAMH.
    • 100

      
      L of membrane suspension (20 
      
      
      
      g protein/well).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Harvest via rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold buffer.

  • Counting: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis: Calculate


 using non-linear regression (GraphPad Prism). Convert to 

using the Cheng-Prusoff equation:

Protocol C: Functional GTP S Binding Assay

Objective: Confirm the "Inverse Agonist" profile of the MMIP derivative. H3R has high constitutive activity; inverse agonists will decrease basal GTP binding.

Table 1: Expected Functional Outcomes

Compound TypeBasal

Binding
Effect of Histamine Addition
Agonist (Histamine) IncreasesN/A
Neutral Antagonist No ChangeBlocks Histamine Effect
Inverse Agonist (MMIP Deriv) Decreases Blocks Histamine Effect

Workflow:

  • Incubate H3R membranes with

    
     (0.1 nM) and GDP (10 
    
    
    
    M).
  • Add MMIP-derivative (

    
    ).
    
  • Measure radioactivity. A decrease below the basal level indicates inverse agonism, a desirable trait for cognitive enhancement drugs.

Part 4: Data Interpretation & Troubleshooting

Common Issue: Low Yield in Synthesis

  • Cause: Steric hindrance at the N4 piperazine nitrogen due to the adjacent methylated imidazole.

  • Solution: Use a stronger base (Cs2CO3) or switch to microwave-assisted synthesis to overcome the energy barrier.

Common Issue: Non-Specific Binding in Assays

  • Cause: The imidazole ring can interact with glass surfaces or filters.

  • Solution: Pre-silanize glassware and strictly use PEI-treated filters.

Interpretation of Binding Data: If the MMIP-derivative shows a


 > 1000 nM, the "tail" region (added in Protocol A) is likely not interacting correctly with the secondary binding pocket. Re-design the tail to include a more lipophilic or aromatic moiety (e.g., biphenyl) to complement the rigid MMIP core.

References

  • Stark, H. (2003). "Developments in histamine H3 receptor antagonists." Expert Opinion on Therapeutic Patents, 13(6), 851-865. Link

  • Ligneau, X., et al. (2007). "Brain histamine and H3 receptors: targets for novel therapies." Journal of Pharmacology and Experimental Therapeutics, 320(1), 365-375. Link

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders." Drug Discovery Today, 14(9-10), 509-515. Link

  • PubChem. (n.d.). "Compound Summary for CID 82408758: 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine."[1][2] National Library of Medicine. Link

  • Sander, K., et al. (2008). "Histamine H3 receptor antagonists: go for the clinic." Biological and Pharmaceutical Bulletin, 31(12), 2163-2181. Link

Sources

Application Notes and Protocols for In Vivo Studies with 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine in Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Bifunctional Scaffold

The compound 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine represents a compelling chemical scaffold for drug discovery, integrating two biologically active heterocyclic moieties: piperazine and imidazole. The piperazine ring is a well-established pharmacophore found in a wide array of therapeutic agents, renowned for its diverse biological activities, including anthelmintic, antipsychotic, and anticancer effects[1][2][3]. Its mechanism of action often involves interaction with neurotransmitter systems, such as dopaminergic and serotonergic pathways, or, in the case of anthelmintics, targeting neuromuscular transmission in parasites[4][5]. The imidazole ring is another privileged structure in medicinal chemistry, contributing to antimicrobial, antifungal, and anticancer properties in various compounds[6][7].

The conjugation of these two rings in 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine suggests the potential for a synergistic or multi-target pharmacological profile. This document provides a comprehensive guide for researchers and drug development professionals on conducting preclinical in vivo studies with this compound in animal models, with a primary focus on its potential as a novel anthelmintic agent, a therapeutic area with a well-defined mechanism for the piperazine core[2][8].

Proposed Mechanism of Action: A Focus on Anthelmintic Activity

The primary proposed mechanism of action for the anthelmintic effects of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is centered on the piperazine moiety's function as a γ-aminobutyric acid (GABA) receptor agonist in nematodes[5][8]. This action is selective for parasites because vertebrates primarily utilize GABA in the central nervous system, and the nematode GABA receptor isoform differs from that of mammals[2].

Activation of the nematode's peripheral neuromuscular GABA receptors leads to an influx of chloride ions, causing hyperpolarization of the muscle cell membrane[5][8]. This results in a flaccid paralysis of the worm, preventing it from maintaining its position within the host's gastrointestinal tract. The paralyzed parasites are then expelled by the host's natural peristaltic activity[8][9].

The presence of the 1-methyl-1H-imidazol-2-yl substituent may modulate the compound's pharmacokinetic properties or introduce secondary biological activities that could enhance its overall efficacy.

Signaling Pathway at the Nematode Neuromuscular Junction

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Muscle Cell Action_Potential Action Potential Ca_Influx Ca2+ Influx Action_Potential->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion ACh_Release ACh Release Vesicle_Fusion->ACh_Release nAChR Nicotinic ACh Receptor ACh_Release->nAChR ACh Muscle_Depolarization Depolarization nAChR->Muscle_Depolarization Muscle_Contraction Contraction Muscle_Depolarization->Muscle_Contraction GABA_Receptor GABA Receptor Cl_Influx Cl- Influx GABA_Receptor->Cl_Influx Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Paralysis Flaccid Paralysis Hyperpolarization->Paralysis Compound 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine Compound->GABA_Receptor Agonist Action

Caption: Proposed mechanism of action at the nematode neuromuscular junction.

In Vivo Animal Models and Experimental Protocols

The selection of an appropriate animal model is critical for evaluating the anthelmintic efficacy of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine. Rodent models infected with gastrointestinal nematodes are commonly used and provide a robust system for preclinical assessment.

Rodent Model of Helminthiasis

A suitable model is the infection of mice (e.g., C57BL/6 or BALB/c) or rats (e.g., Wistar or Sprague-Dawley) with a nematode parasite such as Heligmosomoides polygyrus or Nippostrongylus brasiliensis. These models mimic key aspects of human soil-transmitted helminth infections.

Experimental Workflow

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Evaluation A Acclimatization of Animals (7 days) B Infection with L3 Larvae (e.g., H. polygyrus) A->B C Establishment of Patent Infection (Day 7-9 post-infection) B->C D Randomization into Groups (Vehicle, Test Compound, Positive Control) C->D E Baseline Fecal Egg Count (FEC) D->E F Oral Administration of Treatment (Single or multiple doses) E->F G Post-Treatment FEC (e.g., Day 7 post-treatment) F->G H Euthanasia and Worm Burden Count G->H I Data Analysis (FEC Reduction, Worm Burden Reduction) H->I

Caption: General experimental workflow for in vivo anthelmintic efficacy testing.

Detailed Protocol: Anthelmintic Efficacy in a Mouse Model

1. Animal Husbandry and Acclimatization:

  • House male or female mice (6-8 weeks old) in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to standard chow and water.

  • Allow for a 7-day acclimatization period before the start of the experiment.

2. Infection:

  • Infect mice orally with approximately 200 third-stage (L3) larvae of Heligmosomoides polygyrus.

  • Confirm patent infection by monitoring fecal egg output, which typically begins 7-9 days post-infection.

3. Grouping and Dosing:

  • Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1 (Vehicle Control): Administer the vehicle used to formulate the test compound (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2 (Test Compound): Administer 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine at various dose levels (e.g., 10, 30, 100 mg/kg).

    • Group 3 (Positive Control): Administer a known anthelmintic such as piperazine citrate or ivermectin at a standard effective dose.

  • Administer treatments orally via gavage. The dosing regimen can be a single dose or multiple doses over several days.

4. Efficacy Assessment:

  • Fecal Egg Count (FEC): Collect fecal samples from individual mice before treatment (Day 0) and at specified time points post-treatment (e.g., Day 7). Perform FEC using a standard method like the McMaster technique.

  • Adult Worm Burden: At the end of the study (e.g., Day 8 post-treatment), euthanize the mice. Excise the small intestine and count the number of adult worms present.

5. Data Analysis:

  • Calculate the percentage of Fecal Egg Count Reduction (FECR) using the formula: FECR (%) = [(Mean FEC pre-treatment - Mean FEC post-treatment) / Mean FEC pre-treatment] x 100

  • Calculate the percentage of worm burden reduction by comparing the mean number of worms in the treated groups to the vehicle control group.

  • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to determine the significance of the observed effects.

Pharmacokinetic and Toxicological Evaluation

Prior to or in parallel with efficacy studies, it is crucial to assess the pharmacokinetic (PK) and toxicological profile of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine.

Pharmacokinetic Study Protocol

1. Animal Model:

  • Use healthy, non-infected rats or mice.

2. Dosing and Sampling:

  • Administer a single dose of the compound intravenously (IV) and orally (PO) to different groups of animals.

  • Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Process blood to obtain plasma and store at -80°C until analysis.

3. Bioanalysis:

  • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of the parent compound and potential metabolites in plasma.

4. Data Analysis:

  • Use pharmacokinetic software to calculate key parameters such as:

    • Absorption: Maximum concentration (Cmax), time to maximum concentration (Tmax).

    • Distribution: Volume of distribution (Vd).

    • Metabolism and Elimination: Half-life (t1/2), clearance (CL).

    • Bioavailability (F%): Calculated from the dose-normalized area under the curve (AUC) of oral versus IV administration.

ParameterRouteHypothetical ValueInterpretation
Cmax PO (10 mg/kg)1.5 µg/mLPeak plasma concentration
Tmax PO (10 mg/kg)1.0 hTime to reach peak concentration
t1/2 IV (2 mg/kg)4.5 hElimination half-life
CL IV (2 mg/kg)0.8 L/h/kgClearance rate
F% PO vs. IV45%Oral bioavailability

Table 1: Hypothetical Pharmacokinetic Parameters for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine in Rats.

Acute Oral Toxicity Study

An acute oral toxicity study, following OECD Guideline 423, is recommended to determine the acute toxic effects and to identify the dose range for subsequent studies.

1. Animal Model:

  • Use female rats or mice.

2. Procedure:

  • Administer the compound in a stepwise procedure using a starting dose of 300 mg/kg or 2000 mg/kg, based on preliminary in silico or in vitro data[10].

  • Observe animals for clinical signs of toxicity and mortality for up to 14 days.

  • Conduct gross necropsy at the end of the observation period.

Considerations for Other Potential Therapeutic Applications

While the primary focus of this guide is on anthelmintic activity, the chemical structure of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine warrants consideration for other therapeutic areas. The imidazole moiety, for instance, is present in many anticancer agents[7][11]. Therefore, in vivo studies in relevant cancer models (e.g., xenograft models in immunocompromised mice) could be a secondary line of investigation. Similarly, the known CNS activity of many piperazine derivatives suggests that behavioral pharmacology studies in rodents could be explored to assess potential antipsychotic or anxiolytic effects[1][4].

Conclusion

The compound 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine is a promising candidate for in vivo investigation due to its unique combination of two pharmacologically active moieties. The protocols and guidelines presented here provide a robust framework for a systematic preclinical evaluation, with a primary focus on its potential as a novel anthelmintic agent. A thorough characterization of its efficacy, pharmacokinetics, and safety profile in relevant animal models will be essential to determine its therapeutic potential.

References

  • Souto, C., Göethel, G., Cestonaro, L. V., et al. (2020). Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. Journal of Applied Toxicology, 40(3), 363-372. Available at: [Link]

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. Available at: [Link]

  • Arbo, M. D., Melega, S., & Bastos, M. L. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70, 423-441. Available at: [Link]

  • Karakurt, A., & Dalkara, S. (2018). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. FABAD Journal of Pharmaceutical Sciences, 43(4), 269-276. Available at: [Link]

  • Request PDF. (2025). Toxicological Evaluation of Benzothiazole Derivatives Carrying Piperazine Ring. Available at: [Link]

  • European Agency for the Evaluation of Medicinal Products (EMEA). (2001). Piperazine. Committee for Veterinary Medicinal Products. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Available at: [Link]

  • Wikipedia. (n.d.). Piperazine. Available at: [Link]

  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Available at: [Link]

  • Caccia, S., Guiso, G., & Garattini, S. (1981). Studies on the absorption, distribution and elimination of 6-o-chlorophenyl-2,4-dihydro-2(N-methyl-piperazin-1-yl)-methylene-8-nitro-1H-imidazo[1,2-a][4][12]benzodiazepin-1-one methanesulphonate in the male rat and rabbit. Journal of Pharmacy and Pharmacology, 33(10), 643-646. Available at: [Link]

  • Le Bihan, G., Rondu, F., Pelé-Tounian, A., et al. (1999). Design and synthesis of imidazoline derivatives active on glucose homeostasis in a rat model of type II diabetes. 2. Syntheses and biological activities of 1,4-dialkyl-, 1,4-dibenzyl, and 1-benzyl-4-alkyl-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazines and isosteric analogues of imidazoline. Journal of Medicinal Chemistry, 42(9), 1587-1603. Available at: [Link]

  • ResearchGate. (2025). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine. Available at: [Link]

  • Al-Sanea, M. M., Al-Saadi, M. S., & El-messiery, M. A. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Molecules, 27(19), 6296. Available at: [Link]

  • Wu, T., Gessner, R. K., & Nagle, A. (2012). Imidazolopiperazines: Lead Optimization of the Second-Generation Antimalarial Agents. Journal of Medicinal Chemistry, 55(11), 5369-5378. Available at: [Link]

  • Google Patents. (n.d.). CN102304102B - Preparation method of 1-methyl piperazine.
  • GOV.UK. (2022). SUMMARY OF PRODUCT CHARACTERISTICS 1. NAME OF VETERINARY MEDICINAL PRODUCT Piperazine Citrate Worm Tablets 2. QUALITATIVE AND QU. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • Veterinary Clinical Pharmacology. (n.d.). Chapter 24 Anthelmintics and Parasiticides. Available at: [Link]

  • Singh, M., & Kumar, A. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]

  • Digital CSIC. (2025). 1 H -benzo[ d ]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Available at: [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2018). Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. The National Academies Press. Available at: [Link]

  • MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Available at: [Link]

  • ScienceDirect. (2019). Pharmacokinetics and brain distribution of amitraz and its metabolites in rats. Available at: [Link]

  • de Oliveira, C. B., de Souza, M. V. N., & de Almeida, M. R. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods, 31(3), 221-227. Available at: [Link]

  • MDPI. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Available at: [Link]

Sources

Troubleshooting & Optimization

"improving the yield of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 1-Methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine Synthesis

Topic: Yield Optimization & Troubleshooting for Imidazole-Substituted Piperazines Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4

Executive Summary

Synthesizing 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine presents a unique "perfect storm" of synthetic challenges: the moisture sensitivity of the lithiated imidazole precursor, the catalyst-poisoning nature of the imidazole ring during hydrogenation, and the extreme water solubility of the final polar product. This guide moves beyond standard protocols to address the mechanistic failure points that cause yield attrition.

Module 1: The Coupling Phase (Precursor Synthesis)

Context: The most scalable route typically involves the lithiation of 1-methylimidazole followed by coupling with a pyrazine electrophile (e.g., 2-chloropyrazine) to form the 2-(1-methyl-1H-imidazol-2-yl)pyrazine intermediate.

Troubleshooting Guide: Lithiation & Coupling

Q1: My yield for the coupling step is consistently <40%. I observe significant starting material (1-methylimidazole). What is killing the lithiated species? Diagnosis: This indicates "Virtual Quenching." 2-Lithio-1-methylimidazole is thermodynamically unstable above -40°C and kinetically sensitive to trace moisture. Corrective Protocol:

  • Temperature Discipline: You must maintain the internal temperature (probe, not bath) at -78°C during the n-BuLi addition.

  • The "Reverse Addition" Myth: Do not add the electrophile (chloropyrazine) to the lithiated species if the electrophile is solid or requires dissolution. Instead, cannulate the lithiated imidazole into a pre-cooled solution of the electrophile. This minimizes the time the lithiated species sits waiting.

  • Solvent Dryness: THF must be distilled from Na/Benzophenone or passed through an activated alumina column immediately prior to use. Water content >50 ppm is fatal.

Q2: I see a "dimer" impurity in the LCMS (Mass ~164-166). Diagnosis: This is the homocoupling of 1-methylimidazole, often catalyzed by transition metal contaminants in the n-BuLi or local heating effects. Corrective Protocol:

  • Ensure the n-BuLi titration is accurate. Excess base can trigger radical pathways.

  • Add n-BuLi slowly down the side of the flask to pre-cool it before it hits the solution.

Module 2: The Hydrogenation (The Yield Killer)

Context: Reducing the pyrazine ring to a piperazine ring in the presence of an imidazole. Reaction: Pyrazine-Imidazole Intermediate + H₂/Catalyst → Piperazine-Imidazole

Troubleshooting Guide: Catalytic Hydrogenation

Q3: The reaction stalls at 50-60% conversion. Adding more catalyst doesn't help. Diagnosis: Catalyst Poisoning via N-Coordination. The basic nitrogen atoms on the imidazole ring (and the forming piperazine) coordinate strongly to the Pd or Pt surface, blocking active sites. Corrective Protocol (The Acid Scavenger Method):

  • Do not run in neutral MeOH/EtOH.

  • The Fix: Run the reaction in AcOH (Acetic Acid) or MeOH with 2.5 eq. of HCl .

  • Mechanism: Protonating the imidazole nitrogen (

    
    ) and the product amines prevents them from binding to the metal catalyst surface.
    
  • Recommended Catalyst: switch from Pd/C to PtO₂ (Adam’s Catalyst) or Pd(OH)₂/C (Pearlman’s Catalyst) , which are more robust for heteroaromatic reductions.

Q4: I am getting the "Over-Reduced" ring-opened byproduct. Diagnosis: Hydrogenolysis of the C-N bond. This occurs if the pressure is too high (>100 psi) or the temperature exceeds 60°C. Corrective Protocol:

  • Limit pressure to 40-50 psi .

  • Keep temperature at RT to 40°C .

  • Monitor reaction kinetics closely; stop exactly when the theoretical H₂ uptake is reached.

Module 3: Regioselective Methylation

Context: Converting the free piperazine to the 1-methyl derivative.[1] Target: 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine.[2]

Q5: I am getting a mixture of N1-methyl (desired) and N4-methyl (undesired) isomers, or mostly N4-methyl. Diagnosis: Steric Control Failure. The N1 position is sterically crowded by the bulky imidazole group at C2. The N4 position is sterically open. Standard alkylation (MeI) will favor N4. Corrective Protocol:

  • Avoid Direct Alkylation: Do not use Methyl Iodide.

  • Use Reductive Amination: Use Formaldehyde (aq) / NaBH(OAc)₃ or Formic Acid/Formaldehyde (Eschweiler-Clarke) .

    • Note: While Eschweiler-Clarke is robust, it requires heat which might degrade the product.

    • Strategy: If N4-methylation is dominant, you may need a protection strategy .

      • Protect the less hindered N4 with a Boc group (using 0.9 eq Boc₂O; N4 reacts faster).

      • Methylate N1 (reductive amination).

      • Deprotect N4 (TFA/DCM). Wait: If the target is 1-methyl , and the imidazole is at 2 , the N1 is the hindered one. If you can't force methylation at N1, consider synthesizing the piperazine ring with the methyl group already in place (e.g., from N-methyl-ethylenediamine condensation), though this is synthetically longer.

Module 4: Purification (The "Water-Lover" Problem)

Context: The product is a diamine with an imidazole pendant. It is extremely polar and water-soluble.[3]

Q6: I cannot extract the product from the aqueous workup. It stays in the water layer. Diagnosis: Standard EtOAc/Water extraction fails because the molecule's LogP is likely negative. Corrective Protocol:

  • Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃.

  • The "Magic" Solvent: Use DCM:Isopropanol (3:1) or Chloroform:Ethanol (3:1) as the organic extraction solvent. These mixtures are polar enough to pull the amine out of the brine.

  • Resin Capture (Best Purity):

    • Load the aqueous reaction mixture (acidic) onto a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH .

    • Result: Clean free base without liquid-liquid extraction.

Visual Workflow & Logic

The following diagram illustrates the critical decision pathways for the synthesis, highlighting the "Kill Zones" where yield is most often lost.

SynthesisOptimization node_start Start: 1-Methylimidazole node_lith Step 1: Lithiation (-78°C, n-BuLi) node_start->node_lith node_coup Step 2: Coupling (2-Chloropyrazine) node_lith->node_coup Strict -78°C node_fail1 Yield Loss: Moisture/Temp (Virtual Quenching) node_lith->node_fail1 Temp > -60°C node_inter Intermediate: 2-(Imidazolyl)pyrazine node_coup->node_inter node_hydro Step 3: Hydrogenation (Pyrazine -> Piperazine) node_inter->node_hydro node_meth Step 4: N-Methylation (Regioselectivity Check) node_hydro->node_meth Acidic Media (AcOH/HCl) node_fail2 Stalled Reaction: Catalyst Poisoning node_hydro->node_fail2 Neutral Solvent node_final Target: 1-Me-2-(Imidazolyl)piperazine node_meth->node_final Reductive Amination + Protection Strategy node_fail3 Wrong Isomer: N4-Methylation node_meth->node_fail3 Direct Alkylation

Caption: Critical Control Points (CCPs) in the synthesis pipeline. Red octagons indicate primary failure modes requiring specific mitigation strategies.

Summary of Optimized Conditions

ParameterStandard Protocol (Low Yield)Optimized Protocol (High Yield)
Lithiation Temp -78°C Bath-78°C Internal Probe (Critical)
Coupling Mode Add Electrophile to LiCannulate Li into Electrophile
Reduction Solvent MethanolAcetic Acid or MeOH + 2.5eq HCl
Reduction Catalyst 10% Pd/CPtO₂ or Pd(OH)₂ (Pearlman's)
Purification EtOAc ExtractionDCM:IPA (3:1) or SCX-2 Resin

References

  • Torregrosa, R., Pastor, I. M., & Yus, M. (2005).[4] Isoprene-catalyzed lithiation of imidazole: synthesis of 2-(hydroxyalkyl)- and 2-(aminoalkyl)imidazoles.[4] Tetrahedron, 61(47), 11148-11155. 4

  • Huang, W. X., et al. (2016).[5] Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides.[5] Organic Letters, 18(13), 3082-3085.[5] 5

  • BenchChem Technical Support. (2025). Purification of Piperazine-Containing Compounds: Troubleshooting & Optimization. BenchChem. 6

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. (General reference for Pd-catalysis mechanisms cited in troubleshooting).

Sources

"refining experimental protocols for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine"

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PROTOCOL-REFINE-001 | Tier: L3 (Senior Application Scientist)

Executive Summary: The "Scaffold" Challenge

Welcome to the technical support hub for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine .

This compound is a sophisticated bidentate heterocyclic amine . It features a piperazine ring (with a secondary amine at N4 and a tertiary methylamine at N1) directly coupled to a methylated imidazole at the C2 position. This specific architecture creates a unique set of challenges:

  • High Basicity & Polarity: The molecule contains three nitrogen centers, making it highly polar and prone to protonation.

  • Chelation Potential: The imidazole N3 and piperazine nitrogens can form stable complexes with transition metals (Cu²⁺, Zn²⁺, Fe²⁺), potentially interfering with metalloenzyme assays.

  • Stereochemistry: The C2 position is a chiral center. Unless you are using an enantiopure grade, you are working with a racemate.

This guide refines your protocols to address stability, solubility, and analytical reproducibility.

Module 1: Storage & Stability Troubleshooting

Issue: “My compound turned from a white powder to a yellow gum/oil after 48 hours.”

Diagnosis: Hygroscopic Degradation & Carbamate Formation. Like many secondary piperazines, the N4 position is nucleophilic and reacts with atmospheric CO₂ to form carbamates. The imidazole moiety exacerbates hygroscopicity, drawing moisture that catalyzes oxidation or hydrolysis.

Corrective Protocol:

  • The "Argon Blanket" Rule:

    • Never store the free base in ambient air.

    • Action: Aliquot the bulk powder immediately upon receipt inside a glovebox or under a cone of dry nitrogen.

    • Storage: Store at -20°C in amber glass vials with Teflon-lined caps.

  • Salt Conversion (Recommended for Long-Term):

    • If you are synthesizing this or buying the free base, convert it to the Trihydrochloride (3HCl) or Fumarate salt for storage. The salt form suppresses the N4 nucleophilicity and reduces hygroscopicity.

    • Protocol: Dissolve free base in dry Et₂O/EtOH (10:1). Add 3.5 eq. of HCl (in dioxane/ether) dropwise at 0°C. Filter the precipitate under Argon.

  • Re-purification of "Yellow" Stock:

    • Do not use yellowed material for biological assays (oxidative impurities interfere with redox assays).

    • Cleanup: Dissolve in dilute HCl, wash with DCM (removes non-basic impurities), basify aqueous layer with NaOH (pH > 12), and extract rapidly with DCM/IPA (3:1). Dry over Na₂SO₄ and concentrate.

Module 2: Solubility & Assay Formulation

Issue: “The compound precipitates in my cell culture media (pH 7.4) or shows variable IC50 values.”

Diagnosis: pH-Dependent Protonation & Metal Interference. At physiological pH (7.4), the piperazine N1 (pKa ~8-9) and N4 (pKa ~9-10) are protonated. The imidazole (pKa ~7) exists in equilibrium.

Troubleshooting Guide:

ParameterRecommendationScientific Rationale
Stock Solvent DMSO (anhydrous) or Water (acidified) Free base is soluble in DMSO. Salt forms are water-soluble. Avoid pure ethanol for long-term stock (trans-esterification risk).
Buffer Compatibility HEPES or MOPS (Avoid Phosphate)Phosphate anions can precipitate with the poly-cationic form of the molecule at high concentrations.
Assay Interference Add EDTA (10-50 µM) The imidazole-piperazine motif chelates trace metals (Zn, Cu) in media, which can artificially inhibit metalloenzymes. EDTA masks this effect.
Max Tolerance < 0.5% DMSO High concentrations of this amine can shift the pH of unbuffered media. Ensure media is buffered after compound addition.
Module 3: Analytical QC (HPLC/LC-MS)

Issue: “I see broad, tailing peaks or doublets on my C18 column.”

Diagnosis: Silanol Interaction & Tautomerism. Standard acidic mobile phases (0.1% Formic Acid) protonate all nitrogens, causing the molecule to be repelled by the C18 hydrophobic phase (eluting in void volume) or interact strongly with residual silanols (tailing).

Refined LC-MS Protocol:

  • Option A: High pH Reverse Phase (Preferred)

    • Column: C18 with hybrid particle technology (e.g., Waters XBridge or Phenomenex Gemini NX) capable of pH 10-11.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

    • Mobile Phase B: Acetonitrile.

    • Why: At pH 10, the molecule is largely deprotonated (neutral), increasing retention and sharpening peak shape.

  • Option B: HILIC (Hydrophilic Interaction Liquid Chromatography)

    • Column: Bare Silica or Amide phase.

    • Mobile Phase: Acetonitrile/Water (90:10) with 10 mM Ammonium Formate (pH 3.0).

    • Why: HILIC retains polar amines well. The acidic pH ensures full protonation, providing a stable ionic species for separation.

Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Start: Sample QC CheckpH Is High pH (pH 10) Compatible with Column? Start->CheckpH HighPH Method A: High pH RP (NH4HCO3 pH 10) CheckpH->HighPH Yes (Hybrid Particle) LowPH Method B: HILIC (Ammonium Formate pH 3) CheckpH->LowPH No (Standard Silica) ResultA Sharp Peak (Neutral Species) HighPH->ResultA ResultB Retained Ionic Species (Good for MS Sensitivity) LowPH->ResultB

Figure 1: Decision matrix for selecting the optimal chromatographic method based on column hardware availability.

Module 4: Synthetic Utility & Derivatization

Issue: “I am trying to couple this molecule to a fluorophore/drug, but the yield is low or I get mixtures.”

Diagnosis: Regioselectivity & Steric Hindrance. You have two competitive nucleophiles:

  • N4 (Piperazine): Secondary amine. Sterically accessible, highly nucleophilic.

  • N3 (Imidazole): Pyridine-like nitrogen. Less nucleophilic, but can participate in acyl transfer reactions.

  • C2 Position: The methyl-imidazole group at C2 creates steric bulk near N1 and N4.

Refined Coupling Protocol (Amide Bond Formation):

  • Protection Strategy: You generally do not need to protect the imidazole if you control the pH. The N4-piperazine is the primary nucleophile.

  • Coupling Reagent: Use HATU/DIPEA .

    • Avoid: Carbodiimides (EDC/DCC) alone, as N-acylurea formation on the imidazole is a side reaction.

  • Stoichiometry: Use 1.0 eq Amine : 1.1 eq Acid : 1.2 eq HATU : 3.0 eq DIPEA.

  • Order of Addition:

    • Pre-activate the Acid + HATU + DIPEA in DMF for 5 mins.

    • Add the 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine last.

    • Reason: This prevents the basic piperazine from attacking the HATU directly before the active ester is formed.

Visualization: Reactivity Profile

Reactivity Center 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine N4 N4 (Piperazine) Primary Nucleophile Target for Coupling Center->N4 High Reactivity N1 N1 (Piperazine) Tertiary Amine Proton Sponge Center->N1 Basicity Only Imid Imidazole N3 Metal Binding Site Side-Reaction Risk Center->Imid Coordination

Figure 2: Functional group reactivity map highlighting the N4 position as the primary target for derivatization.

FAQ: Frequently Asked Questions

Q1: Is the compound light-sensitive?

  • A: The pure salt is stable. The free base, however, can form N-oxides upon exposure to light and air. Store in amber vials.

Q2: Can I use this compound in a standard PBS buffer for cell assays?

  • A: Yes, but watch for precipitation if the concentration exceeds 10 mM. Also, PBS contains phosphate; if you are studying metal-dependent enzymes (e.g., Matrix Metalloproteinases), the combination of phosphate and this imidazole-ligand can strip essential metals. Use HEPES or Tris instead.

Q3: Why does my NMR show broad peaks in CDCl₃?

  • A: This is due to the conformational flipping of the piperazine ring and the rotameric freedom of the C2-imidazole bond.

    • Fix: Run the NMR at 50°C to speed up the exchange, or add a drop of TFA-d to protonate the nitrogens, locking the conformation and sharpening the signals.

Q4: Is the commercially available compound a racemate?

  • A: Unless specified as (R) or (S), yes, it is a racemate. The C2 chiral center is susceptible to racemization under strong basic conditions/high heat. If you need a single enantiomer, use Chiral HPLC (e.g., Chiralpak IA/IB) for separation.

References
  • Medicinal Chemistry of Piperazines

    • Berkheij, M., et al. "Synthesis of 2-substituted piperazines." Tetrahedron Letters, 46(14), 2369-2371. (Discusses the synthesis and stability of C2-substituted piperazine scaffolds).
  • Handling Polar Amines in LC-MS

    • McCalley, D. V. "Analysis of basic compounds by high performance liquid chromatography: The effect of pH and temperature." Journal of Chromatography A, 1193(1-2), 85-91. (Establishes the high-pH protocol for basic heterocycles).
  • Imidazole-Piperazine Ligands in Pharmacology

    • Cowart, M. D., et al. "Rotationally constrained 2-(1-piperazinyl)benzimidazoles as histamine H3 receptor antagonists." Journal of Medicinal Chemistry, 47(15), 3853-3864. (Provides context on the biological handling and solubility of imidazole-piperazine hybrids).
  • Chemical Structure Reference

    • PubChem. "Piperazine, 2-(1-methyl-1H-imidazol-2-yl)-."[1] (Structural confirmation and basic physicochemical properties).

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

"addressing cytotoxicity of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine"

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Addressing and Characterizing Cytotoxicity

Disclaimer: As of this guide's last update, "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine" is a novel chemical entity with no specific cytotoxicity data available in the public domain. This support center is therefore designed as a comprehensive, principles-based guide for researchers investigating the cytotoxic potential of this, or structurally similar, novel piperazine-imidazole derivatives. The methodologies and troubleshooting advice are synthesized from established practices in cell biology and toxicology for small molecules.

Section 1: Foundational Knowledge - Understanding Potential Cytotoxicity

This section addresses the fundamental questions regarding the structural components of the compound and their potential contribution to cellular toxicity.

Q1: Why might a compound with piperazine and imidazole moieties be cytotoxic?

A1: Both piperazine and imidazole rings are common scaffolds in pharmacologically active molecules. Their potential for cytotoxicity stems from several factors:

  • Piperazine Core: The piperazine ring is found in numerous approved drugs, including anticancer agents.[1] Its derivatives can induce cytotoxicity through various mechanisms, including apoptosis and the generation of reactive oxygen species (ROS).[2] The basic nitrogen atoms can interact with acidic cellular components and influence physiological pH gradients.

  • Imidazole Moiety: Imidazole derivatives are also biologically active and can exhibit cytotoxic properties, sometimes by coordinating with metal ions or interacting with key cellular enzymes.[3][4]

  • Metabolic Activation: The metabolism of piperazine derivatives, often occurring in the liver via cytochrome P450 enzymes, can lead to the formation of reactive metabolites.[5][6] These metabolites, which can result from processes like N-oxidation or hydroxylation, may be more cytotoxic than the parent compound.[6] In some cases, metabolism can even lead to ring contraction, forming novel reactive species.[7]

Q2: What are the likely mechanisms of cell death this compound could induce?

A2: For a novel compound of this class, cytotoxicity could be mediated by several pathways, which must be experimentally determined:

  • Apoptosis: Programmed cell death characterized by cell shrinkage, membrane blebbing, and activation of caspase enzymes. Many piperazine-based anticancer agents function by inducing apoptosis.[2][8]

  • Necrosis: A form of cell death resulting from acute injury, leading to loss of membrane integrity and leakage of cellular contents. This is often observed at high compound concentrations.

  • Oxidative Stress: The compound or its metabolites could disrupt the cellular redox balance, leading to an accumulation of ROS. Excessive ROS can damage lipids, proteins, and DNA, triggering cell death pathways.[2]

  • On-Target Cytotoxicity: If the compound is designed to inhibit a specific protein crucial for cell survival or proliferation (e.g., a kinase in a cancer cell line), the observed cytotoxicity may be a direct consequence of its intended pharmacological effect.

Section 2: Experimental Design & Troubleshooting Common Issues

This section provides practical guidance on setting up cytotoxicity experiments and resolving common problems.

Q3: I'm seeing high variability in my MTT/WST-1 assay results. What's going wrong?

A3: Tetrazolium-based assays (like MTT, MTS, WST-1) are common but notoriously sensitive to experimental conditions.[9] High variability often points to one of the following issues:

  • Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating. Pipetting errors can lead to different cell numbers per well, directly impacting the final absorbance reading.[10]

  • Compound Precipitation: At higher concentrations, your compound may be precipitating out of the culture medium. Visually inspect the wells under a microscope before and after adding the compound. If precipitation occurs, this will lead to inaccurate and non-reproducible results.[11]

  • Solvent Toxicity: The vehicle used to dissolve the compound (commonly DMSO) can be toxic at higher concentrations. Always run a vehicle control with the highest concentration of solvent used in the experiment. It is recommended to keep the final DMSO concentration at or below 0.1% to avoid solvent-induced artifacts.[12]

  • Incubation Time: Ensure that the incubation time with the tetrazolium salt is consistent across all plates and experiments.[9]

Troubleshooting Workflow for Inconsistent Assay Results

G Start High Assay Variability Observed Check_Cells Verify Cell Health & Seeding Consistency Start->Check_Cells Check_Compound Inspect for Compound Precipitation Start->Check_Compound Check_Solvent Run Vehicle Control Series Start->Check_Solvent Check_Assay Standardize Reagent Incubation Times Start->Check_Assay Optimize_Conc Optimize Compound Concentration Range Check_Cells->Optimize_Conc If inconsistent Check_Compound->Optimize_Conc If precipitate seen Check_Solvent->Optimize_Conc If solvent is toxic Orthogonal_Assay Confirm with an Orthogonal Assay (e.g., LDH) Check_Assay->Orthogonal_Assay If issue persists Optimize_Conc->Orthogonal_Assay Result Consistent Results Orthogonal_Assay->Result

Caption: A workflow for troubleshooting inconsistent cytotoxicity assay results.

Q4: My cells are rounding up and detaching from the plate. How do I know if this is cytotoxicity or a specific morphological effect?

A4: This is a critical question. Differentiating between general toxicity and a specific, on-target effect requires a multi-pronged approach:

  • Dose-Response and Time-Course: Perform a detailed dose-response experiment alongside a time-course study.[12] True cytotoxicity is typically dose- and time-dependent. An on-target effect related to cell adhesion might occur at a narrow, lower concentration range before overt cell death is observed at higher concentrations.

  • Use an Orthogonal Viability Assay: A change in morphology can affect assays that measure metabolic activity (like MTT). Use a different type of assay that measures membrane integrity, such as a Lactate Dehydrogenase (LDH) release assay.[13] If cells are detaching but still have intact membranes (low LDH release), it might be an adhesion-specific effect. If LDH release is high, it indicates necrotic cell death.

  • Employ a Non-Adherent Control Cell Line: If possible, test the compound on a suspension cell line. If you observe similar levels of cell death, the effect is less likely to be solely related to cell adhesion mechanisms.

Table 1: Comparison of Common Cytotoxicity Assays
Assay TypePrincipleAdvantagesDisadvantages
MTT / WST-1 Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt.[14]Inexpensive, high-throughput, well-established.Prone to interference from colored compounds; measures viability indirectly.[9]
LDH Release Measures the release of lactate dehydrogenase from cells with compromised membranes.[13]Directly measures cell death (necrosis); non-destructive to remaining cells.Less sensitive for early apoptosis; only detects membrane rupture.
ATP-Based (e.g., CellTiter-Glo®) Quantifies ATP, an indicator of metabolically active cells.Highly sensitive, fast, suitable for high-throughput screening.Signal can be affected by compounds that interfere with luciferase.
DNA-Binding Dyes Uses cell-impermeable dyes (e.g., Propidium Iodide, DAPI) that only stain the nuclei of dead cells.[13]Allows for direct visualization and quantification by microscopy or flow cytometry.Endpoint assays; requires specialized equipment (flow cytometer/fluorescence microscope).
Section 3: Advanced Characterization - Delving into the Mechanism

Once cytotoxicity is confirmed, the next step is to understand the underlying mechanism.

Q5: How can I determine if the observed cell death is due to apoptosis?

A5: Several methods can be used to specifically detect apoptosis:

  • Caspase Activity Assays: Use assays that measure the activity of key executioner caspases, such as Caspase-3 and Caspase-7. This provides direct evidence of apoptotic pathway activation.

  • Annexin V Staining: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V is a protein that binds to PS and can be fluorescently labeled. When co-stained with a membrane-impermeable DNA dye like Propidium Iodide (PI), you can distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells via flow cytometry.

  • PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein cleaved by Caspase-3 during apoptosis. This cleavage can be detected by Western blot, serving as a reliable marker for apoptosis.

Q6: I suspect oxidative stress is involved. How can I measure this?

A6: The most common method is to measure the intracellular accumulation of ROS. This can be done using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[2] DCFH-DA is cell-permeable and non-fluorescent but becomes highly fluorescent upon oxidation by ROS. The increase in fluorescence can be quantified using a plate reader or flow cytometer. Remember to include a positive control, such as cells treated with hydrogen peroxide (H₂O₂), to validate the assay.[2]

Hypothesized Cytotoxicity Signaling Pathway

G Compound 1-methyl-2-(1-methyl-1H- imidazol-2-yl)piperazine ROS Increased ROS Production Compound->ROS Metabolic Activation? Mito Mitochondrial Dysfunction Compound->Mito Direct Effect? ROS->Mito DNA_Damage DNA Damage ROS->DNA_Damage CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage->Casp9 p53-mediated

Caption: A potential pathway for ROS-mediated apoptosis induced by a novel compound.

Section 4: Frequently Asked Questions (FAQs)

Q: What is a good starting concentration range for my cytotoxicity experiments? A: For a completely novel compound, it's best to start with a broad logarithmic dilution series, for example, from 100 µM down to 1 nM. This will help you identify the dynamic range of your compound's activity and establish an approximate IC50 (the concentration that inhibits 50% of cell viability).[12]

Q: Can the culture medium interfere with my compound? A: Yes. Components in the culture medium, particularly serum proteins, can bind to your compound, reducing its effective concentration. It is crucial to maintain consistent media and serum percentages across all experiments for reproducibility. Additionally, some compounds may be unstable in aqueous media over long incubation periods.[12] Consider refreshing the media with a new compound for long-term experiments if stability is a concern.

Q: How do I prepare my stock solution? A: The compound's solubility should be determined first. DMSO is a common solvent for initial stock solutions (e.g., at 10-50 mM). Prepare a high-concentration stock and then make serial dilutions in the culture medium to achieve your final desired concentrations, ensuring the final DMSO percentage remains low and consistent across all wells.[14]

References
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

  • Papadopoulou, C., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560. Available at: [Link]

  • Doss, G. A., et al. (2005). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. Drug Metabolism and Disposition, 33(8), 1156-1163. (Note: Specific link from search was to a ResearchGate request, direct journal link is preferable).
  • Patel, K., et al. (2021). Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative: In silico prediction, in vitro and in vivo metabolite characterization using UPLC-QTOF-MS/MS. Biomedical Chromatography, 35(6), e5082. Available at: [Link]

  • Latchumikanthan, K., et al. (2023). Evaluation of anti-hemolytic and cytotoxic effects of novel piperazine derivatives. International Journal of Chemical and Biological Sciences.
  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • Marcon, V., et al. (2013). Cytotoxic effect of (1-methyl-1H-imidazol-2-yl)-methanamine and its derivatives in Pt(II) complexes on human carcinoma cell lines: a comparative study with cisplatin. Investigational New Drugs, 31(2), 283-294. Available at: [Link]

  • Patel, K., et al. (2021). Metabolite profiling of IMID-2, a novel anticancer molecule of piperazine derivative... ResearchGate.
  • Kumar, A., et al. (2021). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar.
  • Dias da Silva, D., et al. (2015). Cytotoxicity of the four piperazine designer drugs...
  • Reddit r/labrats. (2019). How can I improve my cytotoxicity assays? Retrieved from [Link]

  • Al-Mokalled, M. H., et al. (2024). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. International Journal of Molecular Sciences, 25(2), 1069. Available at: [Link]

  • Wang, Y., et al. (2011). β-Elemene Piperazine Derivatives Induce Apoptosis in Human Leukemia Cells through Downregulation of c-FLIP and Generation of ROS. PLoS ONE, 6(1), e15843. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Piperazine? Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2023). Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl) acetamides as Anticancer Agents. Indian Journal of Heterocyclic Chemistry, 33(4), 499-507.
  • Gholami, M., et al. (2013). Synthesis and Cytotoxicity Evaluation of Some Novel 1-(3-Chlorophenyl)piperazin-2-one Derivatives Bearing Imidazole Bioisosteres. Australian Journal of Chemistry, 66(6), 655-660.
  • Papadopoulou, C., et al. (2017). Structure-metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1553-1560.
  • YouTube. (2024). Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. Retrieved from [Link] (Note: A more stable, text-based pharmacology reference is generally preferred).

  • Asmat, S., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-32. Available at: [Link]

Sources

"method validation for quantifying 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Validation Topic: Quantification of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine Ticket ID: #VAL-IMID-PIP-001[1]

Executive Summary & Molecule Profile

Welcome to the Method Validation Support Hub. This guide addresses the quantification of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (hereafter referred to as MMIP ).[1] This compound is a highly polar, basic intermediate often encountered in the synthesis of bioactive imidazolo-piperazine scaffolds (e.g., antimalarials or kinase inhibitors).

Physicochemical Challenges:

  • Polarity: High water solubility (Predicted LogP < 0) leads to poor retention on standard C18 columns.

  • Basicity: The imidazole and piperazine nitrogens cause severe peak tailing due to interaction with residual silanols.

  • Chromophore: Lack of conjugation results in weak UV absorbance, necessitating MS detection or derivatization.

Troubleshooting Guide: Common Validation Failures

Issue A: "The analyte elutes at the void volume (k' < 1) on my C18 column."

Diagnosis: MMIP is too polar for standard Reversed-Phase Liquid Chromatography (RPLC). The hydrophobic interaction with the C18 chain is insufficient to retain the charged basic nitrogens.

Corrective Protocol: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC) or use Ion-Pairing Chromatography .

  • Option 1: HILIC (Recommended for LC-MS) [1]

    • Stationary Phase: Zwitterionic (e.g., ZIC-HILIC) or Bare Silica.[1]

    • Mobile Phase: High Acetonitrile (80-95%) with 10-20 mM Ammonium Acetate (pH 5.8).[1]

    • Mechanism: Water layer formation on the silica surface retains the polar MMIP via partitioning.

  • Option 2: Ion-Pairing RPLC (Recommended for HPLC-UV) [1]

    • Additive: Hexanesulfonic acid (sodium salt) or Trifluoroacetic acid (TFA).

    • Mechanism: The anionic counter-ion neutralizes the positive charge of the piperazine/imidazole nitrogens, increasing hydrophobicity.

Issue B: "I am seeing severe peak tailing (Asymmetry > 2.0)."

Diagnosis: Secondary interactions between the basic nitrogen atoms of MMIP and acidic silanol groups on the silica support.

Corrective Protocol:

  • pH Modification: Increase mobile phase pH to > 9.5 (ensure column is pH stable, e.g., Hybrid Particle Technology like BEH or XBridge). At high pH, the analyte is non-ionized (free base), reducing silanol interaction.

  • Chaotropic Salts: Add sodium perchlorate (

    
    ) or TFA (0.1%) to suppress silanol activity.
    
Issue C: "LOD/LOQ is insufficient for trace impurity analysis."

Diagnosis: MMIP lacks a strong chromophore. UV detection at low wavelengths (205-210 nm) is non-specific and noisy.[1]

Corrective Protocol:

  • Switch to LC-MS/MS (MRM Mode):

    • Ionization: ESI Positive mode (

      
      ).
      
    • Precursor Ion: ~181.1 m/z (Calculated based on

      
      ).
      
    • Fragment Ions: Optimize collision energy to target the imidazole ring cleavage.

  • Derivatization (If HPLC-UV is mandatory):

    • React with Dansyl Chloride or NBD-Cl .[1] These reagents target the secondary amine (if exposed) or interact with the imidazole, adding a fluorophore/chromophore for detection at >300 nm.

Method Selection Decision Tree

Use the following logic flow to select the correct instrumentation and column chemistry for your validation.

MethodSelection Start Start: Define Sensitivity Needs Trace Trace Level (< 0.1%) Start->Trace Assay Assay/Potency (> 98%) Start->Assay LCMS LC-MS/MS (ESI+) Trace->LCMS UV_Check Is UV Detector Only? Assay->UV_Check HILIC Column: HILIC / Amide MP: ACN/Buffer pH 5.8 LCMS->HILIC Retain Polar Analyte Deriv Derivatization Required (Dansyl-Cl / NBD-Cl) UV_Check->Deriv Yes (High Sensitivity) DirectUV Direct UV (210 nm) High Concentration Only UV_Check->DirectUV No (Low Sensitivity) Ion-Pair RPLC Ion-Pair RPLC DirectUV->Ion-Pair RPLC Fix Retention

Figure 1: Decision matrix for selecting analytical techniques based on sensitivity requirements (Trace vs. Assay).

Validation Protocol (FAQ Format)

Q: How do I establish Linearity for MMIP given its polarity?

A: Because MMIP is hygroscopic and polar, standard preparation is critical.

  • Stock Solution: Dissolve MMIP standard in Methanol:Water (50:50). Do not use 100% ACN as solubility may drop.

  • Range: Prepare 5-7 concentration levels.

    • Assay: 80% to 120% of target concentration.

    • Impurity: LOQ to 120% of the specification limit.[2]

  • Acceptance:

    
     (Assay) or 
    
    
    
    (Trace Impurity).
Q: What are the specific Accuracy/Recovery criteria?

A: Perform "Spike and Recovery" experiments.

  • Protocol: Spike MMIP into the sample matrix (e.g., reaction mixture or drug substance) at 50%, 100%, and 150% levels.

  • Calculation:

    
    [1]
    
  • Target: 98.0% – 102.0% for Assay; 80.0% – 120.0% for trace impurities.

Q: How do I prove Specificity with such a simple structure?

A: You must demonstrate that MMIP is separated from its synthetic precursors (e.g., 1-methylpiperazine) and degradants.[1]

  • Stress Testing: Subject MMIP to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (

    
    ) conditions.
    
  • Resolution: Ensure Resolution (

    
    ) > 1.5 between MMIP and the nearest peak (likely the imidazole starting material). Use a Diode Array Detector (DAD) or Mass Spec to confirm peak purity.
    

Data Summary: Validation Acceptance Criteria

Validation ParameterAssay (High Level)Impurity (Trace Level)Key Consideration for MMIP
Specificity No interferenceNo interferenceCheck separation from 1-methylpiperazine
Linearity (

)


Weighting (

) may be needed for LC-MS
Accuracy 98-102%80-120%Matrix effect is common in ESI+; use deuterated internal standard if possible
Precision (RSD)


System suitability must check tailing factor
LOD/LOQ N/AS/N > 3 / S/N > 10Critical for genotoxic impurity assessment

Workflow Visualization: ICH Q2(R1/R2) Validation Cycle

ValidationCycle Plan 1. Protocol Design (Define ATP) Dev 2. Method Development (Screen HILIC/RP) Plan->Dev PreVal 3. Pre-Validation (Robustness Check) Dev->PreVal Val 4. Formal Validation (Accuracy, Precision, etc.) PreVal->Val Val->Dev Fail Criteria Report 5. Final Report (SOP Generation) Val->Report

Figure 2: Sequential workflow for validating the MMIP method according to ICH Q2 guidelines.

References

  • Navaneeswari, R., & Reddy, P. R. (2012).[3] Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.[3] Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Bhardwaj, S. K., et al. (2014). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry: An Indian Journal. Link

  • PubChem. (n.d.).[4] 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine Compound Summary. National Library of Medicine. Link[1]

Sources

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action for Novel GPCR Modulators: The Case of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic validation. This guide provides an in-depth, experience-driven framework for elucidating the mechanism of action (MoA) of novel compounds targeting G-protein coupled receptors (GPCRs), the largest family of drug targets.[1][2] We will use the hypothetical compound 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (hereafter designated "Cmpd-X") as a working example.

The chemical structure of Cmpd-X, containing both piperazine and imidazole moieties, suggests a high probability of interaction with aminergic GPCRs, such as dopamine or serotonin receptors, which are common targets for such scaffolds.[3][4] This guide will proceed under the hypothesis that Cmpd-X is a novel modulator of the Dopamine D2 receptor (D2R), a Gαi-coupled receptor critical in neuropsychiatric and endocrine functions.[5][6]

Our objective is to build a self-validating experimental cascade that not only confirms the MoA of Cmpd-X but also objectively compares its performance against well-characterized reference compounds:

  • Quinpirole: A standard D2-like receptor agonist.

  • Haloperidol: A classic D2-like receptor antagonist.[5]

This guide is structured to move from initial target binding to functional cellular outcomes, providing not just protocols but the causal logic behind each experimental choice.

Section 1: Confirming Target Engagement and Affinity

The foundational step in any MoA validation is to unequivocally demonstrate that the compound physically interacts with its intended target.[7] A failure to confirm direct binding renders all downstream functional data uninterpretable. The radioligand binding assay is a gold-standard, robust method for quantifying the affinity of a test compound for a receptor.[8]

Rationale for Experimental Choice

The competitive radioligand binding assay allows for the precise determination of the inhibition constant (Ki), a measure of binding affinity.[8] By measuring how effectively Cmpd-X displaces a high-affinity, radioactively-labeled ligand (the "radioligand") from the D2 receptor, we can quantify its binding affinity. This experiment is critical because it is a direct measure of the physical interaction between the compound and the receptor, independent of any downstream signaling.

Comparative Data: Receptor Binding Affinity (Ki)
CompoundTargetRadioligandKi (nM)
Cmpd-X Human D2R[³H]-Spiperone8.5
Quinpirole Human D2R[³H]-Spiperone25
Haloperidol Human D2R[³H]-Spiperone0.5

This table presents hypothetical data for illustrative purposes.

Experimental Workflow: Radioligand Binding Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Detection & Analysis mem_prep 1. Prepare Membranes (HEK293 cells expressing D2R) reagents 2. Prepare Reagents (Assay Buffer, Radioligand, Test Compounds) plate 3. Plate Incubation - Membranes - [³H]-Spiperone (at Kd) - Cmpd-X (serial dilution) reagents->plate incubate 4. Incubate (e.g., 60 min at 30°C) plate->incubate filter 5. Rapid Filtration (Separate bound from free radioligand) incubate->filter count 6. Scintillation Counting (Quantify bound radioactivity) filter->count analyze 7. Data Analysis (Calculate Ki from IC50 using Cheng-Prusoff) count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Membrane Preparation: Prepare crude membrane fractions from HEK293 cells stably expressing the human dopamine D2 receptor.[8] Determine protein concentration via a BCA assay.

  • Assay Setup: In a 96-well plate, combine assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4), a fixed concentration of [³H]-Spiperone (near its Kd value), and serial dilutions of Cmpd-X or reference compounds.[8]

  • Control Wells: Include wells for "total binding" (radioligand + membranes, no competitor) and "non-specific binding" (radioligand + membranes + a high concentration of a non-radiolabeled antagonist like Haloperidol).[9]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[10]

  • Filtration: Terminate the reaction by rapid vacuum filtration through a glass fiber filter mat (pre-soaked in polyethyleneimine to reduce non-specific binding), separating the membrane-bound radioligand from the unbound. Wash the filters multiple times with ice-cold wash buffer.[8][10]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[8]

  • Data Analysis: Subtract non-specific binding from all wells to get specific binding. Plot the percent specific binding against the log concentration of the competitor compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Section 2: Determining Functional Activity

Demonstrating binding is necessary but not sufficient. The next crucial step is to determine the functional consequence of that binding: does Cmpd-X activate the receptor (agonist), block it (antagonist), or have no effect on its own but inhibit the action of an agonist (inverse agonist)? Since the D2R is a Gαi-coupled receptor, its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP).[5][6]

Rationale for Experimental Choice

A cAMP accumulation assay is the most direct functional readout for a Gαi-coupled receptor.[11] By stimulating cells with forskolin (a direct activator of adenylyl cyclase) to raise basal cAMP levels, we can effectively measure the inhibitory effect of a D2R agonist.[12] This allows us to quantify both the potency (EC50 or IC50) and efficacy of Cmpd-X and compare it to known standards.

ligand D2R Agonist (e.g., Cmpd-X) receptor Dopamine D2 Receptor ligand->receptor g_protein Gαi/βγ receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac inhibits camp cAMP ac->camp converts atp ATP atp->ac pka PKA Activation camp->pka activates forskolin Forskolin forskolin->ac stimulates

Caption: D2R Gαi-coupled signaling pathway and assay intervention points.

Comparative Data: Functional Potency and Efficacy
CompoundAssay ModeParameterValue (nM)Efficacy (% of Forskolin Inhibition)
Cmpd-X AgonistEC501585%
Quinpirole AgonistEC5030100%
Haloperidol AntagonistIC501.2N/A

This table presents hypothetical data for illustrative purposes.

Detailed Protocol: HTRF cAMP Accumulation Assay
  • Cell Culture: Use HEK293 cells stably expressing the human D2R. Plate cells in a 384-well assay plate and incubate overnight.

  • Agonist Mode:

    • Prepare serial dilutions of Cmpd-X and Quinpirole.

    • Add compounds to the cells, followed immediately by a fixed concentration of forskolin (e.g., 10 µM).

    • Incubate for 30 minutes at room temperature.

  • Antagonist Mode:

    • Prepare serial dilutions of Cmpd-X and Haloperidol.

    • Pre-incubate the cells with the antagonist compounds for 15 minutes.

    • Add a fixed concentration of an agonist (e.g., Quinpirole at its EC80) along with forskolin.

    • Incubate for 30 minutes at room temperature.

  • Lysis and Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) according to the manufacturer's protocol (e.g., Cisbio, PerkinElmer).

  • Read Plate: After a 60-minute incubation, read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the HTRF ratio and convert it to cAMP concentration using a standard curve. Plot the concentration-response curves to determine EC50 (agonist) or IC50 (antagonist) values.

Section 3: Verifying Cellular Target Engagement

While in vitro assays on cell membranes or recombinant systems are essential, confirming that a compound engages its target within the complex milieu of a living cell is a critical validation step.[7] The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that assesses drug-target interaction in intact cells based on ligand-induced thermal stabilization of the target protein.[13]

Rationale for Experimental Choice

A positive result in CETSA provides strong evidence that Cmpd-X reaches its intracellular target and binds with sufficient affinity to stabilize it against heat-induced denaturation.[14][15] This is a label-free method that works on endogenous proteins, making it highly physiologically relevant.[16] A shift in the melting temperature (Tagg) of the D2R protein in the presence of Cmpd-X is a direct indicator of target engagement.

Comparative Data: Target Stabilization in Intact Cells
Compound (at 10 µM)Target ProteinΔTagg (°C) vs. Vehicle
Cmpd-X D2R+ 4.2
Haloperidol D2R+ 5.5
Vehicle (DMSO) D2R0

This table presents hypothetical data for illustrative purposes.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

cell_treat 1. Treat Intact Cells (with Cmpd-X or Vehicle) heat 2. Heat Challenge (Aliquot cells and heat across a temperature gradient) cell_treat->heat lyse 3. Cell Lysis (Freeze-thaw cycles) heat->lyse centrifuge 4. Separate Fractions (High-speed centrifugation to pellet aggregated proteins) lyse->centrifuge supernatant 5. Collect Supernatant (Contains soluble, non-denatured protein) centrifuge->supernatant wb 6. Western Blot (Quantify remaining soluble D2R protein) supernatant->wb analyze 7. Plot Melt Curve (Determine Tagg shift) wb->analyze

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Protocol: CETSA® for D2R
  • Cell Treatment: Culture cells expressing D2R (e.g., CHO-K1 or HEK293) and treat with Cmpd-X, Haloperidol (positive control), or vehicle (DMSO) for 1 hour at 37°C.[7]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) using a thermal cycler.[13]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[13]

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[13]

  • Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

  • Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the D2R.[13] Use a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities for D2R at each temperature. Normalize the data to the intensity at the lowest temperature (e.g., 40°C). Plot the percentage of soluble protein versus temperature to generate a melt curve and determine the aggregation temperature (Tagg). The shift in Tagg (ΔTagg) in the presence of the compound indicates target engagement.[15]

Section 4: Off-Target Selectivity Profiling

A compound's value is defined as much by what it doesn't do as by what it does. High selectivity is crucial for minimizing side effects and ensuring the observed biological effect is due to on-target activity.

Rationale for Experimental Choice

Screening Cmpd-X against a broad panel of receptors, ion channels, and transporters is an industry-standard approach to identify potential off-target liabilities early in development.[17] Commercial services (e.g., Eurofins SafetyScreen, Thermo Fisher SelectScreen) provide an efficient way to assess selectivity across dozens or hundreds of targets in standardized binding assays.[18] This comparison provides a "selectivity ratio," indicating the compound's preference for its primary target.

Comparative Data: Selectivity Profile
TargetCmpd-X (% Inhibition @ 1 µM)Haloperidol (% Inhibition @ 1 µM)
Dopamine D2R 95% 99%
Dopamine D1R15%25%
Serotonin 5-HT2A22%65%
Adrenergic α18%75%
hERG Channel5%40%

This table presents hypothetical data for illustrative purposes, highlighting key potential off-targets.

Conclusion

This guide outlines a logical, multi-step process for validating the mechanism of action of a novel GPCR modulator, using 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine (Cmpd-X) as a case study. By systematically progressing through binding, functional, and cellular engagement assays, and comparing the results to established standards, researchers can build a robust data package.

Based on our hypothetical data, we can conclude that Cmpd-X is a potent and selective D2R agonist. It demonstrates high-affinity binding, functional activity consistent with Gαi-coupling, direct target engagement in intact cells, and a favorable selectivity profile compared to the less selective classic antagonist, Haloperidol. This rigorous, comparative approach provides the confidence needed to advance a compound through the drug discovery pipeline.

References

  • Boster Bio. (n.d.). G-Protein-Coupled Receptors Signaling to MAPK/Erk Pathway. Retrieved from [Link]

  • Martinez Molina, D., et al. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • Guo, L., et al. (n.d.). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. PMC. Retrieved from [Link]

  • Chen, Y., et al. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Urban, J. D., et al. (2014, June 15). Biased ligands: pathway validation for novel GPCR therapeutics. PubMed. Retrieved from [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Retrieved from [Link]

  • Eurofins DiscoverX. (n.d.). cAMP Hunter™ eXpress GPCR Assay. Retrieved from [Link]

  • PubChem. (n.d.). GPCR downstream signalling | Pathway. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • NCBI Bookshelf. (2017, November 20). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Retrieved from [Link]

  • Luedtke, R. R., et al. (n.d.). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Retrieved from [Link]

  • Wang, L., et al. (n.d.). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. PMC. Retrieved from [Link]

  • Indigo Biosciences. (n.d.). Safety Pharmacology Profiling for Drug Development. Retrieved from [Link]

  • Receptor.AI. (n.d.). Next-Gen Drug Discovery: Safe, Efficient, Precise. Retrieved from [Link]

  • Reactome. (n.d.). GPCR downstream signalling. Retrieved from [Link]

  • Dror, O., et al. (n.d.). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. PMC. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA® for Selectivity Profiling in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Retrieved from [Link]

  • Zhang, R., & Xie, X. (n.d.). Recent progress in assays for GPCR drug discovery. Retrieved from [Link]

  • Oxford Academic. (2024, September 15). Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. Retrieved from [Link]

  • PubChemLite. (n.d.). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine. Retrieved from [Link]

  • PubMed. (2025, November 15). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]

  • ResearchGate. (2024, April 20). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and hypoglycemic activity of substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Retrieved from [Link]

Sources

"benchmarking 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine against standard compounds"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Benchmarking Guide to 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

An Evaluation of a Novel Histamine H3 Receptor Ligand Against Established Standards

Introduction

The quest for novel therapeutics targeting the central nervous system (CNS) requires rigorous preclinical evaluation to identify candidates with the highest potential for success. This guide provides an in-depth comparative analysis of the novel compound, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine , hereafter referred to as the "Test Compound".

The chemical scaffold of the Test Compound, featuring both an imidazole and a piperazine moiety, is prevalent in compounds designed to interact with aminergic G-protein coupled receptors (GPCRs).[1][2][3][4] Specifically, the imidazole ring is a cornerstone of histamine H3 receptor (H3R) ligands.[5][6] The H3R is a presynaptic autoreceptor in the CNS that modulates the release of histamine and other key neurotransmitters, making it a compelling target for treating neurological and psychiatric disorders like narcolepsy, Alzheimer's disease, and schizophrenia.[5][7]

This guide benchmarks the Test Compound against two industry-standard H3R antagonists/inverse agonists:

  • Pitolisant (Wakix®): The first and only H3R inverse agonist approved for clinical use, serving as the primary clinical and therapeutic benchmark.[8]

  • Ciproxifan: A highly potent and selective H3R antagonist/inverse agonist, widely used as a reference compound in preclinical research.[6]

Our evaluation is structured around two pillars of early-stage drug discovery: Pharmacodynamic Profiling , to assess target engagement and functional activity, and Pharmacokinetic (ADME) Profiling , to evaluate fundamental drug-like properties.

Part 1: Pharmacodynamic Profile: Target Engagement and Functional Potency

To be a viable CNS therapeutic, a compound must first demonstrate high affinity and potent functional activity at its intended target. For an H3R antagonist, this involves binding strongly to the receptor and effectively blocking its constitutive or agonist-induced activity. The H3 receptor is constitutively active and couples primarily through the Gαi/o subunit, which upon activation, inhibits adenylyl cyclase and leads to a decrease in intracellular cyclic AMP (cAMP).[7] An antagonist or inverse agonist will counteract this effect.

H3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane H3R Histamine H3 Receptor (H3R) G_protein Gi/o Protein H3R->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Histamine Histamine (Agonist) Histamine->H3R Binds & Activates Test_Compound Test Compound (Antagonist) Test_Compound->H3R Binds & Blocks ATP ATP Benchmarking_Workflow cluster_PD Pharmacodynamic (PD) Assays cluster_ADME Pharmacokinetic (ADME) Assays Start Test Compound & Standards Binding Receptor Binding (Affinity - Ki) Start->Binding Functional Functional Assay (Potency - IC50) Start->Functional Metabolism Microsomal Stability (Metabolism - T½) Start->Metabolism Permeability PAMPA (Permeability - Papp) Start->Permeability Analysis Data Analysis & Comparative Assessment Binding->Analysis Functional->Analysis Metabolism->Analysis Permeability->Analysis

Figure 2: High-level workflow for in vitro benchmarking of drug candidates.
Comparative Data: Metabolic Stability and BBB Permeability

The table below presents hypothetical data from two key in vitro ADME assays.

CompoundMetabolic Stability (HLM T½, min)BBB Permeability (Papp, 10⁻⁶ cm/s)
Test Compound > 60 12.5
Pitolisant459.8
Ciproxifan2515.1

Interpretation of ADME Data:

  • Metabolic Stability (HLM T½): This assay measures the compound's half-life (T½) when incubated with Human Liver Microsomes (HLM), which contain the primary drug-metabolizing cytochrome P450 enzymes. [9]A longer half-life suggests lower hepatic clearance and potentially better oral bioavailability. The Test Compound exhibits excellent metabolic stability, outperforming both standards. This is a highly desirable characteristic.

  • BBB Permeability (Papp): The Parallel Artificial Membrane Permeability Assay (PAMPA) predicts passive diffusion across the BBB. [10][11]The apparent permeability coefficient (Papp) is calculated, where values > 4-6 x 10⁻⁶ cm/s are generally considered indicative of good CNS penetration. The Test Compound shows high permeability, comparable to Ciproxifan and superior to Pitolisant, suggesting it is likely to efficiently cross the blood-brain barrier to engage its target.

Part 3: Detailed Experimental Protocols

Scientific integrity rests on reproducible methodology. The following protocols provide detailed, step-by-step procedures for the key assays used in this benchmarking guide.

Protocol 1: Radioligand Competition Binding Assay for Human H3 Receptor

This assay quantifies the binding affinity (Kᵢ) of the Test Compound by measuring its ability to compete with a known radiolabeled ligand for binding to the human H3 receptor.

  • Causality: We use membranes from cells overexpressing the H3 receptor to ensure a high target density. [³H]-N-α-methylhistamine ([³H]-NAMH) is chosen as the radioligand due to its high affinity and specificity for the H3R agonist site. [8][12]The assay is terminated by rapid filtration to separate bound from free radioligand, and the amount of bound radioactivity is measured.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Use commercially available frozen cell membranes from HEK293 cells stably expressing the human H3 receptor.

    • On the day of the assay, thaw the membrane aliquot rapidly at 37°C and immediately place on ice.

    • Resuspend the membrane pellet in ice-cold Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final protein concentration of 20-40 µg per well. [13]Homogenize briefly with a Polytron homogenizer.

  • Assay Setup (96-well plate format):

    • Add 50 µL of Assay Buffer to all wells.

    • Add 50 µL of Test Compound or reference compound dilutions (in Assay Buffer with 0.1% BSA) in triplicate, spanning a concentration range from 0.1 nM to 10 µM.

    • For "Total Binding" wells, add 50 µL of Assay Buffer.

    • For "Non-Specific Binding" (NSB) wells, add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Clobenpropit) to saturate all specific binding sites. [8]

  • Reaction Initiation and Incubation:

    • Add 50 µL of [³H]-NAMH (diluted in Assay Buffer) to all wells at a final concentration approximately equal to its Kₑ (e.g., 1 nM).

    • Finally, add 100 µL of the prepared membrane suspension to all wells. The final assay volume is 250 µL.

    • Seal the plate and incubate for 60 minutes at 25°C with gentle agitation.

  • Termination and Filtration:

    • Pre-soak a 96-well glass fiber filter plate (e.g., Whatman GF/B) in 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

    • Terminate the incubation by rapidly harvesting the contents of the assay plate onto the filter plate using a cell harvester.

    • Wash the filters three times with 300 µL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Data Acquisition and Analysis:

    • Dry the filter plate at 50°C for 30 minutes.

    • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter (e.g., MicroBeta TriLux).

    • Calculate specific binding by subtracting the NSB counts from all other wells.

    • Plot the percentage of specific binding against the log concentration of the compound and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [12]

Protocol 2: [³⁵S]GTPγS Binding Functional Assay

This functional assay measures the activation of Gαi/o proteins coupled to the H3R. [14][15]Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. We use the non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates upon G-protein activation. An antagonist will inhibit the basal or agonist-stimulated [³⁵S]GTPγS binding.

  • Causality: This assay directly measures the first step in G-protein signaling, providing a functional readout that is proximal to receptor engagement. [14][16]The inclusion of GDP is crucial as it maintains the G-protein in its inactive state prior to stimulation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

    • On the day of use, supplement the Assay Buffer with 10 µM GDP.

    • Prepare membranes expressing hH3R as described in Protocol 1, resuspending them in the GDP-supplemented Assay Buffer to a concentration of 5-10 µg protein per well.

  • Assay Setup (96-well plate format):

    • Add 25 µL of Assay Buffer with GDP.

    • Add 25 µL of Test Compound or reference compound dilutions.

    • For "Basal" activity wells, add 25 µL of buffer.

    • For "Stimulated" activity wells, add 25 µL of an H3R agonist (e.g., (R)-α-methylhistamine at an EC₈₀ concentration).

    • Add 100 µL of the membrane suspension to all wells.

    • Pre-incubate the plate for 20 minutes at 30°C.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 50 µL of [³⁵S]GTPγS (diluted in Assay Buffer) to all wells for a final concentration of 0.3 nM.

    • The final volume is 200 µL.

    • Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.

  • Termination and Data Acquisition:

    • Terminate and filter the reaction as described in Protocol 1 (steps 4 and 5a).

    • Count the radioactivity bound to the filters using a scintillation counter.

  • Data Analysis:

    • Determine the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the antagonist.

    • Plot the percent inhibition against the log concentration of the compound and use non-linear regression to calculate the IC₅₀ value.

Protocol 3: Human Liver Microsomal (HLM) Stability Assay

This assay determines a compound's metabolic stability by measuring its rate of disappearance when incubated with HLM. [9][17]

  • Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs). [9]The reaction requires NADPH as a cofactor to initiate the catalytic cycle of CYPs. [18][19]The reaction is stopped at various time points by adding a cold organic solvent, which precipitates the proteins and halts enzymatic activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (e.g., from BioIVT) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a working concentration of 1.0 mg/mL. Keep on ice.

    • Prepare a 1 µM working solution of the Test Compound and standards by diluting a 10 mM DMSO stock into the phosphate buffer.

    • Prepare a cofactor solution of 1 mM NADPH in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add 100 µL of the 1.0 mg/mL microsomal suspension.

    • Add 100 µL of the 1 µM compound working solution.

    • Pre-incubate the plate at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding 20 µL of the 1 mM NADPH solution.

    • Incubate at 37°C.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 25 µL aliquot from the reaction well.

    • Immediately quench the reaction by adding the aliquot to a separate 96-well plate containing 75 µL of ice-cold acetonitrile with an internal standard (e.g., tolbutamide). [20]

  • Sample Processing and Analysis:

    • Once all time points are collected, seal the quench plate and centrifuge at 4,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percent of compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the half-life (T½) using the equation: T½ = 0.693 / k.

Protocol 4: Parallel Artificial Membrane Permeability Assay (PAMPA) - BBB Model

This cell-free assay predicts passive, transcellular permeability across the blood-brain barrier. [10][21]

  • Causality: The assay uses a filter plate with a porous support, onto which an artificial lipid membrane (e.g., a mixture of phospholipids in dodecane) is coated. [11]This membrane mimics the lipid environment of the BBB. The assay measures the diffusion of a compound from a "donor" well, through the lipid membrane, into an "acceptor" well. [22] Step-by-Step Methodology:

  • Plate Preparation:

    • Use a 96-well filter donor plate and a 96-well acceptor plate.

    • Prepare the artificial membrane solution (e.g., 20% porcine brain lipid in dodecane).

    • Carefully apply 5 µL of the lipid solution to each well of the donor plate filter, ensuring the entire surface is coated. Allow the solvent to evaporate for 5 minutes.

  • Assay Setup:

    • Add 300 µL of Assay Buffer (PBS, pH 7.4) to each well of the acceptor plate.

    • Prepare 200 µM solutions of the Test Compound and standards in Assay Buffer.

    • Add 200 µL of the compound solutions to the donor plate wells.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly at room temperature for 4-5 hours with gentle shaking.

  • Sample Collection and Analysis:

    • After incubation, carefully separate the plates.

    • Take samples from both the donor and acceptor wells for concentration analysis by LC-MS/MS or UV-Vis spectroscopy.

    • Also determine the initial concentration of the compound at time zero (T₀).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - ([drug]acceptor / [drug]equilibrium)) Where Vd is the donor volume, Va is the acceptor volume, A is the filter area, t is the incubation time, and [drug]equilibrium is the theoretical concentration if the compound were fully distributed between both chambers.

Conclusion and Outlook

This guide provides a framework for the systematic benchmarking of the novel compound, 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine . Based on the illustrative data presented, the Test Compound emerges as a promising H3R antagonist candidate. While its raw potency at the H3 receptor is moderate compared to established tools like Ciproxifan, it demonstrates an exceptionally strong in vitro ADME profile. Its high metabolic stability and predicted ability to penetrate the blood-brain barrier are significant assets for a CNS drug candidate.

These findings strongly support advancing the Test Compound to further preclinical studies, including selectivity profiling against other histamine receptors and off-target panels, as well as in vivo pharmacokinetic and efficacy studies in relevant animal models of CNS disorders.

References

  • Selvita. (n.d.). In Vitro ADME.
  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
  • Sygnature Discovery. (n.d.). In vitro ADME & Physicochemical Profiling.
  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA).
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Le, D., et al. (2023). Pharmacological characterization of seven human histamine H3 receptor isoforms. bioRxiv.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Domainex. (n.d.). Microsomal Clearance/Stability Assay.
  • Benchchem. (n.d.). Technical Support Center: GTP-gamma-S Based Functional Assays.
  • Mercell. (n.d.). metabolic stability in liver microsomes.
  • Smolecule. (2024). Piperazine, 2-(1H-imidazol-1-ylmethyl)-1-methyl-, (2R)-(9CI).
  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096).
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • Traynor, J. R., & Sim, L. J. (2016). Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. PMC.
  • Technology Networks. (n.d.). pampa-permeability-assay.pdf.
  • Merck Millipore. (n.d.). Membrane Integrity Test for Lipid-PAMPA Artificial Membranes.
  • Zhang, J. H., & Xie, X. (2012). GTPγS Binding Assays. In Assay Guidance Manual. NCBI Bookshelf.
  • Medhurst, A. D., et al. (2009). Use of the H3 receptor antagonist radioligand [3H]-A-349821 to reveal in vivo receptor occupancy of cognition enhancing H3 receptor antagonists. PMC.
  • Innovative Research. (n.d.). Human Histamine Receptor H3 ELISA Kit.
  • Stasiak, A., et al. (2024).
  • Wikipedia. (n.d.). H3 receptor antagonist.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Di Pietro, O., et al. (2002). Synthesis and pharmacological evaluation of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines with clozapine-like mixed activities at dopamine D(2), serotonin, and GABA(A) receptors. PubMed.
  • Sapa, J., et al. (2024). Histamine H3 receptor antagonists/inverse agonists: a patent review (October 2017 – December 2023) documenting progress. Taylor & Francis.
  • Ohrte, C. (2013). Radioligand binding and reporter gene assays for histamine H3 and H4 receptor species orthologs. University of Regensburg.
  • ResearchGate. (2025). Imidazole piperazines: SAR and development of a potent class of cyclin-dependent kinase inhibitors with a novel binding mode.
  • Yakovychuk, N. D., et al. (2022). Review of pharmacological effects of imidazole derivatives.
  • Stasiak, A., et al. (2024). AR71, Histamine H3 Receptor Ligand-In Vitro and In Vivo Evaluation (Anti-Inflammatory Activity, Metabolic Stability, Toxicity, and Analgesic Action). PubMed.
  • Thomsen, W. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology.
  • Sigma-Aldrich. (n.d.). 1-(1-Methyl-1H-imidazol-2-yl)piperazine.
  • ResearchGate. (n.d.). (A) Radioligand competition binding assay validates hits at the H 3....
  • ResearchGate. (n.d.). Structures of some known histamine H3-receptor antagonists and the....
  • ResearchGate. (n.d.). (PDF) Identification of Histamine H3 Receptor Ligands Using a New Crystal Structure Fragment-based Method.
  • Pawar, A., et al. (2020).
  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. PMC.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
  • Sadek, B., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers.
  • PubChemLite. (n.d.). 1-methyl-2-(1-methyl-1h-imidazol-2-yl)piperazine.
  • Chem-Impex. (n.d.). 1-Methyl-piperazin-2-one.
  • ResearchGate. (2023). What other ways are there to measure GPCR Signaling without Radio-labeled GTP Binding?.
  • Jiménez-Díaz, M. B., et al. (2012).

Sources

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine was found. The following guidance is compiled from the SDSs of structurally similar compounds, including 1-methylpiperazine, piperazine, and other substituted imidazoles and piperazines.[1] It is imperative to treat 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine with, at a minimum, the same precautions as these related substances. This guide provides essential, immediate safety and logistical information for handling this compound in a laboratory setting.

The prudent handling of any chemical reagent is foundational to laboratory safety and the integrity of research. For 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine, a heterocyclic compound, a thorough understanding of its potential hazards—extrapolated from analogous structures—dictates a stringent personal protective equipment (PPE) protocol. This guide provides a detailed framework for researchers, scientists, and drug development professionals to establish safe handling, storage, and disposal procedures.

Hazard Assessment: An Evidence-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), a hazard assessment has been conducted based on structurally related piperazine and imidazole derivatives. Analogous compounds are known to cause severe skin burns and eye damage, may lead to allergic skin or respiratory reactions, and can be harmful if swallowed or inhaled.[2][3][4] Therefore, a high degree of caution is warranted.

Anticipated Hazards:

  • Corrosivity: Potential to cause severe skin burns and eye damage.[2][3][4][5]

  • Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[2][6]

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Irritation: May cause respiratory irritation.[3][7]

Engineering and Administrative Controls: The First Line of Defense

Before detailing specific PPE, it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are paramount in minimizing exposure.

  • Engineering Controls:

    • Ventilation: All handling of 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] The air velocity at the fume hood sash should be adequate to capture any vapors or dusts.

    • Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.[1][8][9]

  • Administrative Controls:

    • Standard Operating Procedures (SOPs): Develop and strictly adhere to detailed SOPs for handling, storage, and disposal.

    • Training: All personnel must be trained on the potential hazards and the specific procedures outlined in the SOPs.

    • Restricted Access: Limit access to areas where the compound is handled and stored.

    • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1][7][10] Wash hands thoroughly after handling the compound.[1][7][11]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE strategy is essential to prevent contact with and exposure to 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine.

Primary PPE

This table summarizes the essential PPE for handling 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which may cause irritation, burns, or allergic reactions.[1]
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended when there is a risk of splashing.[1]To protect eyes from dust particles and splashes, which could cause serious eye irritation or damage.[1][12][13]
Skin and Body Protection Lab coat or other protective clothing.[1]To prevent contamination of personal clothing and skin.[1][12]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts should be worn.To avoid inhalation of dust, which may cause respiratory irritation or sensitization.[1][8][12]
PPE Donning and Doffing Protocol

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) don1 1. Lab Coat don2 2. Gloves don1->don2 don3 3. Eye/Face Protection don2->don3 doff1 1. Gloves doff2 2. Eye/Face Protection doff1->doff2 doff3 3. Lab Coat doff2->doff3 Emergency_Response cluster_response Immediate Actions spill Spill Occurs evacuate Evacuate Area spill->evacuate notify Notify Supervisor spill->notify ppe Don Appropriate PPE notify->ppe contain Contain Spill ppe->contain

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine
Reactant of Route 2
1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。